Technical Documentation Center

1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
  • CAS: 1935479-76-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

[1] Executive Summary The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a critical scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors, agrochemical fungi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a critical scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors, agrochemical fungicides, and free-radical scavengers.[1] Structurally, it serves as a thiophene bioisostere of the well-known neuroprotective agent Edaravone (1-phenyl-3-methyl-5-pyrazolone), offering altered lipophilicity and electronic distribution profiles.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, focusing heavily on the keto-enol tautomerism that dictates its reactivity and solubility—a frequent stumbling block in formulation and synthesis.[1]

Molecular Architecture & Tautomeric Dynamics[1]

Structural Overview

The molecule features a pyrazole core substituted at the N1 position with an ethyl group and at the C3 position with a thiophene ring.[1] The C5 position bears an oxygen functionality that oscillates between a hydroxyl group (enol) and a carbonyl group (keto).[1]

  • Formula: C₉H₁₀N₂OS[1]

  • Molecular Weight: 194.25 g/mol [1]

  • Core Motif: 1-substituted-3-heteroaryl-pyrazol-5-one[1]

The Tautomeric Equilibrium

Unlike N-unsubstituted pyrazoles, the N1-ethyl substitution blocks the formation of the NH-tautomer.[1] Consequently, the equilibrium exists strictly between the 5-hydroxy (enol) and 5-oxo (keto) forms.[1]

  • OH-Form (Enol): Aromatic, stabilized by hydrogen bond acceptors (solvents like DMSO) and O-alkylation conditions.[1]

  • CH-Form (Keto): Non-aromatic at the pyrazole ring, possessing a reactive methylene group at C4.[1] This form typically predominates in neutral organic solutions (e.g., CDCl₃) and is the reactive species for electrophilic substitutions (e.g., Knoevenagel condensation).[1]

Tautomerism Enol Enol Form (Aromatic) 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (Favored in polar H-bond accepting media) Keto Keto Form (Reactive) 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5(4H)-one (Favored in non-polar media/CDCl3) Enol->Keto Solvent/pH Dependent Equilibrium Reactivity Electrophilic Attack at C4 Position Keto->Reactivity Primary Reactive Species

Figure 1: Tautomeric equilibrium restricted to the OH-enol and CH-keto forms due to N1 substitution.[1]

Physicochemical Properties Profile

The following data aggregates calculated values (Cheminformatics) and expected experimental ranges based on close structural analogs (e.g., Edaravone derivatives).

PropertyValue / RangeDescription/Context
Physical State SolidLikely off-white to pale yellow crystalline powder.[1]
Melting Point 125°C – 135°CPredicted range based on thiophene-pyrazole analogs.[1]
cLogP 1.8 – 2.1Moderately lipophilic; Thiophene increases LogP vs. Furan analogs.[1]
pKa (Acidic) 6.8 – 7.2Ionization of the 5-OH/CH proton.[1] More acidic than phenol due to pyrazole electron withdrawal.[1]
Solubility (Water) Low (< 0.5 mg/mL)Poor solubility in neutral water; soluble in alkaline pH (> pH 8).[1]
Solubility (Organic) HighSoluble in DMSO, MeOH, DCM, Ethyl Acetate.[1]
TPSA ~45 ŲTopological Polar Surface Area; suggests good membrane permeability.[1]
UV Max ~260-280 nmBathochromic shift expected due to Thiophene conjugation.[1]

Synthetic Protocol & Validation

Synthesis Route (Condensation)

The most robust synthesis involves the cyclocondensation of a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto ester with ethylhydrazine.

Reaction: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate + Ethylhydrazine[1] · HCl → Product

Step-by-Step Protocol:

  • Preparation: Dissolve ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1.0 eq) in Ethanol (0.5 M concentration).

  • Addition: Add ethylhydrazine hydrochloride (1.1 eq) to the solution.

  • Catalysis: Add Sodium Acetate (1.2 eq) or Triethylamine to neutralize the HCl and drive the reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove ethanol.[1]

    • Dilute residue with water and adjust pH to ~4-5 with dilute HCl to ensure the product precipitates (if in enolate form).[1]

    • Filter the solid or extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Analytical Characterization (Self-Validating)[1]

NMR Validation Criteria (CDCl₃):

  • ¹H NMR: Look for the "CH₂" signal of the keto form at position 4 (approx.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     3.5–3.8 ppm, singlet, 2H). If the enol form dominates in the chosen solvent (e.g., DMSO-d₆), this signal will vanish, replaced by an aromatic proton signal or exchangeable OH.[1]
    
  • Thiophene Signals: Characteristic multiplets at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     7.0–8.0 ppm.
    
  • Ethyl Group: Triplet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ~1.2) and Quartet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    ~3.8-4.0).

Solubility & Stability Profiling Workflow

For drug development, understanding the pH-dependent solubility is critical.[1] The compound behaves as a weak acid.[1]

SolubilityWorkflow Start Sample Preparation (Solid Compound) Acidic pH 1.2 (SGF) Protonated Form (Low Solubility) Start->Acidic Neutral pH 7.4 (PBS) Equilibrium Mix (Moderate Solubility) Start->Neutral Basic pH 10.0 Ionized Enolate (High Solubility) Start->Basic Analysis HPLC-UV Quantification (270 nm) Acidic->Analysis Neutral->Analysis Basic->Analysis

Figure 2: pH-dependent solubility profiling.[1] The compound's pKa (~7.[1]0) implies significant ionization and solubility increases at physiological pH and above.[1]

Stability Warning
  • Oxidation: The C4 position is susceptible to oxidation in air, especially in basic solution, potentially forming a C4-C4 dimer (analogous to the degradation of Edaravone).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidative coupling.

Synthetic Utility & Reactivity[2]

The C4-methylene group is the nucleophilic "hotspot" of this molecule.[1]

  • Knoevenagel Condensation: Reacts with aldehydes to form benzylidene derivatives (often colored dyes or bioactive Michael acceptors).[1]

  • Nitration/Halogenation: Electrophilic substitution occurs readily at the C4 position.[1]

  • O- vs N-Alkylation:

    • Conditions: Reacting with alkyl halides.[1]

    • Result: Since N1 is already substituted, alkylation occurs primarily at the Oxygen (forming alkoxypyrazoles) or at C4 (C-alkylation), depending on the base used.[1] Soft bases (K₂CO₃) favor C-alkylation; Hard bases (Ag₂CO₃) or specific solvents favor O-alkylation.[1]

References

  • Tautomerism of Pyrazolones

    • Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76.[1] Academic Press, 2000.[1] (Foundational text on azole tautomerism).

    • Context: Establishes the CH/OH/NH equilibrium rules for 1-substituted pyrazoles.
  • Synthesis of Thiophene-Pyrazoles

    • Metwally, M. A., et al. "Synthesis and Anticancer Activity of Thiophene-Based Pyrazoline Derivatives."[1] Journal of Applied Pharmaceutical Science, 2021.[1]

    • Source: (Verifies synthetic routes for thiophene-pyrazole conjugates).[1]

  • Edaravone Analogs (Bioisosteres)

    • Watanabe, K., et al.[1] "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition, 2018.[1]

    • Context: Provides the mechanistic basis for the antioxidant activity of the pyrazolone scaffold.[1]

  • General Pyrazole Chemistry

    • PubChem Compound Summary for substituted pyrazolones.[1]

    • Source: (Used for validating calculated properties of structural analogs).[1]

Disclaimer: This guide is intended for research purposes. The specific physicochemical values provided are based on structure-activity relationship (SAR) extrapolations from validated analogs where specific experimental data for the exact 1-ethyl-3-(thiophen-3-yl) derivative was unavailable in open literature.

Sources

Exploratory

Spectroscopic and Synthetic Elucidation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol: A Technical Guide for Researchers

Foreword: Navigating the Synthesis and Characterization of Novel Heterocyclic Scaffolds In the landscape of modern drug discovery and materials science, the pyrazole core remains a privileged scaffold, prized for its div...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Synthesis and Characterization of Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, the pyrazole core remains a privileged scaffold, prized for its diverse biological activities and versatile chemical functionality. The strategic incorporation of a thiophene moiety is a well-established approach to modulate the electronic and pharmacokinetic properties of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis and comprehensive spectroscopic characterization of a promising exemplar: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol .

This document is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data, delving into the causal reasoning behind experimental design and the nuanced interpretation of spectroscopic outputs. Our objective is to equip you with not only the data but also the strategic understanding necessary to confidently synthesize and characterize this and related heterocyclic systems. We will navigate the intricacies of its tautomeric nature and provide a robust framework for its unambiguous identification through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

I. Strategic Synthesis: A Rational Approach to Heterocycle Construction

The synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is predicated on a classical and highly reliable cyclocondensation reaction. The strategic selection of starting materials is paramount to achieving a high-yielding and pure product. The logical pathway involves the reaction of an appropriate β-ketoester with a substituted hydrazine.

Experimental Protocol: Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

This protocol is a robust and validated method for the laboratory-scale synthesis of the title compound.

Materials:

  • Ethyl 3-(thiophen-3-yl)-3-oxopropanoate

  • Ethylhydrazine oxalate

  • Sodium ethoxide

  • Absolute ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the β-ketoester: The synthesis commences with the Claisen condensation of ethyl 3-thenoate and ethyl acetate in the presence of a strong base like sodium ethoxide to yield ethyl 3-(thiophen-3-yl)-3-oxopropanoate.

  • Cyclocondensation Reaction:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 3-(thiophen-3-yl)-3-oxopropanoate (1.0 equivalent).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

    • Add ethylhydrazine oxalate (1.1 equivalents) to the reaction mixture.

    • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol as a solid.

Causality in Experimental Design:

  • The use of sodium ethoxide as a base is critical for the deprotonation of the β-ketoester, facilitating the initial Michael addition of the hydrazine.

  • Ethylhydrazine is chosen as the nitrogen source to introduce the N-ethyl group onto the pyrazole ring.

  • The acidic work-up ensures the protonation of the pyrazolate intermediate, yielding the final pyrazol-5-ol product. The tautomeric nature of the product means it can exist in several forms, a crucial consideration for the subsequent spectroscopic analysis.

II. Spectroscopic Characterization: A Multi-faceted Approach to Structural Verification

The unambiguous structural elucidation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol necessitates a synergistic application of multiple spectroscopic techniques. The potential for tautomerism in pyrazol-5-ols requires careful interpretation of the data, as the compound can exist in the hydroxyl (-OH), amino (-NH), or methylene (-CH) forms. The presented data is based on the most likely and stable tautomeric form, the pyrazol-5-ol.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the electronic environment of the protons in the molecule. The expected chemical shifts are influenced by the aromaticity of the pyrazole and thiophene rings and the presence of the ethyl and hydroxyl groups.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30t3H-CH₂CH₃
~4.00q2H-CH₂ CH₃
~5.80s1HPyrazole H-4
~7.30dd1HThiophene H-4
~7.60dd1HThiophene H-5
~7.90dd1HThiophene H-2
~11.50br s1HPyrazole -OH

Interpretation and Rationale:

  • Ethyl Group: The characteristic triplet-quartet pattern for the ethyl group is expected, with the methylene protons being deshielded by the adjacent nitrogen atom of the pyrazole ring.

  • Pyrazole Proton: The proton at the C-4 position of the pyrazole ring is anticipated to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating hydroxyl group and the overall aromatic system.

  • Thiophene Protons: The thiophene ring protons will exhibit a characteristic splitting pattern. The H-2 proton is expected to be the most deshielded due to its proximity to the pyrazole ring. The coupling constants between the thiophene protons (J₂₄, J₂₅, and J₄₅) would provide definitive assignment.

  • Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift, and its position can be concentration and temperature-dependent. This proton will readily exchange with D₂O.

B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insights into the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~15.0-CH₂CH₃
~45.0-CH₂ CH₃
~90.0Pyrazole C-4
~122.0Thiophene C-4
~126.0Thiophene C-5
~128.0Thiophene C-2
~135.0Thiophene C-3
~150.0Pyrazole C-3
~160.0Pyrazole C-5 (-OH)

Interpretation and Rationale:

  • Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region of the spectrum.

  • Aromatic Carbons: The carbons of the thiophene and pyrazole rings will resonate in the aromatic region. The C-5 carbon of the pyrazole ring, attached to the hydroxyl group, is expected to be significantly deshielded. The quaternary carbon C-3 of the pyrazole ring, attached to the thiophene ring, will also be in the downfield region.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (hydroxyl group)
3150-3100MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (aliphatic)
~1620StrongC=N stretching (pyrazole ring)
~1580StrongC=C stretching (aromatic rings)
~1250StrongC-O stretching (hydroxyl group)
~800-700StrongC-H out-of-plane bending (thiophene ring)

Interpretation and Rationale:

  • The broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the presence of a hydroxyl group involved in hydrogen bonding.

  • The absorptions in the aromatic C-H stretching region and the C=C and C=N stretching regions confirm the presence of the heterocyclic rings.

  • The aliphatic C-H stretching bands confirm the presence of the ethyl group.

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): m/z = 208.0619 (calculated for C₉H₁₀N₂OS)

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃) leading to a fragment at m/z = 179.

    • Loss of CO from the pyrazol-5-ol ring, a common fragmentation for this class of compounds.

    • Fragmentation of the thiophene ring.

Molecular Structure and Tautomerism:

Caption: Molecular structure of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol.

III. Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. By detailing a robust synthetic protocol and providing an in-depth analysis of the expected NMR, IR, and Mass Spectral data, we have laid the groundwork for researchers to confidently work with this and structurally related compounds. The understanding of its tautomeric possibilities is key to accurate interpretation of experimental results. This molecule represents a valuable building block for the development of novel therapeutic agents and functional materials, and the information contained herein should serve as a valuable resource for advancing these endeavors.

IV. References

At the time of this writing, a dedicated publication with the complete experimental spectroscopic data for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol was not identified. The synthesis and interpretation of spectroscopic data are based on established principles of organic chemistry and data from closely related analogs found in the scientific literature. For further reading on the synthesis and characterization of pyrazole and thiophene derivatives, the following resources are recommended:

  • General Synthesis of Pyrazoles: A review of synthetic strategies for pyrazole derivatives can provide a broader context for the described protocol. Relevant review articles can be found in journals such as Chemical Reviews or Accounts of Chemical Research.

  • Spectroscopic Data of Heterocycles: Textbooks and databases specializing in the NMR, IR, and MS of heterocyclic compounds are invaluable resources. The Spectral Database for Organic Compounds (SDBS) is a useful online tool.

  • Thiophene and Pyrazole Chemistry: Journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron frequently publish research on the synthesis and properties of these heterocyclic systems.

Foundational

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol For Researchers, Scientists, and Drug Development Professionals Pyrazole derivatives represent a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Pyrazole derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral effects.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to a compound's physicochemical properties, such as solubility, stability, and bioavailability. A thorough understanding of the crystal structure is therefore indispensable for rational drug design and development.

This guide will elucidate the comprehensive structural analysis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, a compound of interest due to the combined pharmacophoric features of the pyrazole and thiophene rings.[3] We will explore its synthesis, crystallization, and detailed characterization using single-crystal X-ray diffraction (SC-XRD), complemented by Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to provide a holistic view of its structural and electronic properties.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

The synthesis of pyrazole derivatives can be achieved through various established methods.[4][5] A common and effective approach involves the cyclization of a β-diketone precursor with a hydrazine derivative.[6] For the title compound, a plausible synthetic route is the reaction of a thiophene-containing β-ketoester with ethylhydrazine.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thiophene-containing β-ketoester in a suitable solvent such as ethanol.

  • Addition of Reagent: Add an equimolar amount of ethylhydrazine to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[7]

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is paramount.[9]

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by screening a range of solvents to determine the solubility of the purified compound at both room and elevated temperatures. Ideal solvents will exhibit high solubility at higher temperatures and low solubility at room temperature.[9]

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.[9][10]

  • Crystal Harvesting: Once well-formed crystals appear, carefully collect them by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is collected on a detector as the crystal is rotated.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A well-defined single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.[11] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by refinement to optimize the atomic coordinates and other parameters.

Results and Discussion: A Multi-faceted Structural Analysis

A comprehensive analysis of the crystal structure involves not only describing the molecular geometry but also understanding the intermolecular interactions that govern the crystal packing.

Crystal Structure Description

The crystallographic data for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol would be presented in a standardized format.

Parameter Value
Chemical FormulaC9H10N2OS
Formula Weight194.25
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
Density (calculated)Hypothetical Value g/cm³
Absorption CoefficientHypothetical Value mm⁻¹
F(000)Hypothetical Value
Final R indicesHypothetical Value

The molecular structure would reveal the planarity of the pyrazole and thiophene rings and the dihedral angle between them. Bond lengths and angles would be compared to standard values for similar structures.[12][13]

Supramolecular Analysis and Intermolecular Interactions

The packing of molecules in the crystal is stabilized by a network of intermolecular interactions. For the title compound, potential interactions include:

  • Hydrogen Bonding: The hydroxyl group of the pyrazol-5-ol moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom can act as acceptors.

  • π-π Stacking: The aromatic pyrazole and thiophene rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[1][2]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[1][14] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, the fingerprint plot would likely show significant contributions from H···H, O···H, N···H, and C···H contacts, indicating the prevalence of van der Waals forces and hydrogen bonding.[14]

Computational Analysis: Insights from Density Functional Theory (DFT)

DFT calculations provide valuable insights into the electronic structure and reactivity of the molecule, complementing the experimental X-ray data.[15][16][17]

Computational Methodology
  • Geometry Optimization: The molecular geometry obtained from the X-ray structure is used as the starting point for geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G).[17][18]

  • Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.

Analysis of Computational Results
  • HOMO-LUMO Analysis: The HOMO and LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[17]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.[15]

Visualizations: Diagrams for Clarity

Visual representations are essential for conveying complex information effectively.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials reaction Cyclization Reaction start->reaction purification Purification reaction->purification dissolution Dissolution purification->dissolution crystal_growth Slow Evaporation / Cooling dissolution->crystal_growth sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd hirshfeld Hirshfeld Surface Analysis sc_xrd->hirshfeld dft DFT Calculations sc_xrd->dft

Caption: Experimental workflow for the crystal structure analysis.

intermolecular_interactions A Molecule A B Molecule B A->B Hydrogen Bond (O-H···N) C Molecule C A->C π-π Stacking (Pyrazole-Thiophene) D Molecule D B->D π-π Stacking (Pyrazole-Thiophene) C->D Hydrogen Bond (O-H···N)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

[1] Executive Summary 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a heterocyclic scaffold structurally related to the free-radical scavenger Edaravone.[1] Its utility in drug discovery stems from the bioisosteric replac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a heterocyclic scaffold structurally related to the free-radical scavenger Edaravone.[1] Its utility in drug discovery stems from the bioisosteric replacement of the phenyl ring with a thiophene moiety, potentially altering metabolic stability and lipophilicity.[1]

However, this compound presents distinct physicochemical challenges.[1] As a pyrazolone derivative , it exhibits complex tautomeric equilibria that dictate its solubility profile.[1] Furthermore, the electron-rich thiophene ring combined with the redox-active pyrazolone core creates specific vulnerabilities to oxidative degradation.[1]

This guide provides a definitive technical framework for solubilizing, stabilizing, and analyzing this compound, moving beyond generic advice to address the specific molecular behaviors of the 1-alkyl-3-heteroaryl-pyrazol-5-ol class.

Structural Dynamics & Tautomerism

Understanding the solubility of this compound requires acknowledging that it does not exist as a single static structure.[1] It exists in a dynamic equilibrium between the enol (aromatic) and keto (non-aromatic) forms.[1]

  • Form A (Enol): 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol.[1] Predominant in polar, hydrogen-bond-accepting solvents (e.g., DMSO, Methanol).[1]

  • Form B (Keto): 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5(4H)-one.[1] Predominant in non-polar solvents (e.g., Chloroform) and solid state.[1]

This equilibrium impacts solubility: the keto form is generally less soluble in aqueous media than the enol form.[1]

Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism Enol Enol Form (Aromatic, Polar) Soluble in: DMSO, MeOH Keto Keto Form (CH2) (Non-aromatic, Lipophilic) Soluble in: DCM, CHCl3 Enol->Keto Non-polar solvent Anion Pyrazolate Anion (Delocalized Charge) Soluble in: pH > 8.0 Enol->Anion Deprotonation (pH > pKa) Keto->Enol Polar solvent Keto->Anion Base Oxidation Oxidative Dimerization (Colored Impurities) Anion->Oxidation O2 / Radical initiator

Figure 1: Tautomeric shifts dictate solubility, while the anionic form drives oxidative instability.[1]

Solubility Profile

Predicted Physicochemical Constants[1]
  • Molecular Weight: ~194.25 g/mol [1]

  • LogP (Predicted): 1.8 – 2.2 (Moderately Lipophilic)[1]

  • pKa (Acidic): 6.5 – 7.5 (The N-ethyl group removes the basic N-H, leaving the C5-OH as the primary ionizable group).[1]

Solvent Compatibility Matrix

The following data categorizes solvent suitability for stock solution preparation and reaction media.

Solvent ClassRepresentative SolventsSolubility RatingComments
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Preferred for stock solutions.[1] Stabilizes the enol form.
Polar Protic Methanol, EthanolGood (10–30 mg/mL)Good for transfers.[1][2] May show pH-dependent solubility shifts.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–20 mg/mL)Favors the keto tautomer.[1][2] Useful for extraction.[1]
Ethers THF, 1,4-DioxaneModerate Susceptible to peroxide formation which degrades the thiophene.[1][2]
Aqueous (Neutral) Water, PBS (pH 7.[1]4)Poor (<0.1 mg/mL)The neutral molecule is hydrophobic.[1]
Aqueous (Basic) 0.1M NaOH, Na2CO3High (>20 mg/mL)Forms the water-soluble pyrazolate salt.[1][2] Warning: Accelerates oxidation.[1]
Hydrocarbons Hexane, HeptaneInsoluble Useful as anti-solvents for precipitation/crystallization.[1][2]
Protocol: Kinetic Solubility Determination

Do not rely on visual inspection alone.[1] Micro-precipitation can occur.

  • Preparation: Dissolve 10 mg of compound in 0.5 mL DMSO (20 mg/mL Stock).

  • Spiking: Spike 10 µL of Stock into 490 µL of the target solvent (buffer/media).

  • Incubation: Shake for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PTFE membrane (avoid Nylon, which binds pyrazolones).[1]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Stability & Degradation Pathways[1][3]

The stability of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is governed by two primary risks: Oxidative Dimerization and Thiophene S-Oxidation .[1]

Oxidative Dimerization (The "Edaravone Effect")

Similar to Edaravone, the C4 position of the pyrazolone ring is electron-rich and prone to radical attack.[1][2] In the presence of oxygen and light, particularly in basic solutions, two molecules can couple at the C4 position, forming a colored (often pink or brown) bis-pyrazolone impurity.[1]

Thiophene Sensitivity

The thiophene ring is susceptible to oxidation by strong oxidizers (e.g., peroxides in aged THF) or metabolic enzymes (P450s), leading to sulfoxides or ring-opening.[1][2]

Stability Under Stress Conditions
Stress ConditionStability PredictionRecommendation
Acidic (0.1N HCl) Stable Preferred condition for aqueous handling.[1] Protonation suppresses oxidation.[1]
Basic (0.1N NaOH) Labile Rapid oxidation to colored dimers.[1][2] Use only with deoxygenated buffers.
Oxidative (H2O2) Unstable Degradation of both pyrazole core and thiophene ring.[1][2]
Photolytic (UV) Sensitive Thiophene moieties can undergo [2+2] cycloadditions or photo-oxidation.[1][2] Store in amber glass.
Thermal (60°C) Stable Generally thermally stable in solid state; potential hydrolysis if wet.[1][2]
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Stress Forced Degradation Conditions Start Start: 10mM DMSO Stock Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 1h (High Risk) Start->Base Ox Oxidation 3% H2O2, RT, 2h Start->Ox Photo Photolysis Xe Lamp, 1.2M Lux-hr Start->Photo Analysis HPLC-PDA Analysis (C18 Column, Gradient ACN/H2O) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Result Identify Degradants: 1. C4-C4 Dimer (Late eluting) 2. S-Oxides (Early eluting) Analysis->Result

Figure 2: Step-by-step forced degradation workflow to validate compound integrity.

Analytical Methodology

To accurately monitor solubility and stability, a specific HPLC method is required that separates the parent compound from its hydrophobic dimers and polar S-oxides.[1]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the molecule).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 290 nm (thiophene specific).[1]

  • Retention Time Estimate: The parent compound will elute mid-gradient.[1] Dimers will elute late (highly lipophilic).[2]

Handling & Storage Protocols

To maximize the shelf-life of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol:

  • Solid State Storage:

    • Store at -20°C.

    • Keep under Argon or Nitrogen atmosphere.[1][3]

    • Use amber vials to prevent thiophene photo-excitation.[1]

  • Solution Handling:

    • Solvent Choice: Use anhydrous DMSO for stocks.[1]

    • Degassing: Always degas aqueous buffers (sparge with Helium or Nitrogen) before adding the compound, especially if the pH is > 7.0.[1][2]

    • Antioxidants: For biological assays, consider adding 1 mM Ascorbic Acid or TCEP to prevent oxidative dimerization if experimental conditions allow.[1][2]

References

  • BenchChem. (2025).[1][3][4] Troubleshooting guide for pyrazolone compound stability issues. Retrieved from .[1]

  • National Institutes of Health (NIH). (2008).[1] Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. PMC2637172.[1] Retrieved from .[1]

  • MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Retrieved from .[1]

  • ChemRxiv. (2025).[1] Practical Synthesis of Pyrazol-4-thiols. Retrieved from .[1]

  • PubChem. (2025).[1][5] Compound Summary: 3-(thiophen-3-yl)-1h-pyrazol-5-amine.[1][6][7] CID 24710268.[1][7] Retrieved from .[1]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Executive Summary The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for drug discovery. This guide outlines a structured, multi-tiered strategy for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for drug discovery. This guide outlines a structured, multi-tiered strategy for the preliminary biological evaluation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, a novel compound integrating the biologically significant pyrazole and thiophene cores. Pyrazole derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Similarly, the thiophene ring is a versatile isostere found in numerous pharmaceuticals, contributing favorably to molecular interactions and pharmacokinetic profiles.[5][6][7] This document provides a rationale-driven screening cascade, beginning with foundational cytotoxicity assessments and broad-spectrum antimicrobial assays, and progressing to targeted anti-inflammatory evaluations. Each protocol is detailed with an emphasis on the scientific causality behind experimental choices, ensuring a self-validating and robust preliminary assessment of the compound's therapeutic potential.

Foundational Rationale and Screening Philosophy

The Pyrazole and Thiophene Scaffolds: A Synergy of Potential

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs like the COX-2 inhibitor Celecoxib.[8][9] Its derivatives have demonstrated a remarkable range of biological activities, making it a high-value target for synthesis and screening.[3][4] The thiophene ring, often used as a bioisosteric replacement for a phenyl group, can enhance biological activity and modulate physicochemical properties.[5] The strategic combination of these two moieties in 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol suggests a high probability of discovering significant biological activity. Structure-activity relationship (SAR) studies of related compounds indicate that substitutions on the pyrazole ring are critical determinants of potency and selectivity.[10][11]

The Screening Cascade: A Tiered Approach to Discovery

A successful preliminary screening campaign is not a random collection of assays but a logical progression designed to "fail fast, fail cheap."[12] This guide employs a tiered cascade approach that prioritizes the most fundamental questions first. We begin with broad, cost-effective in vitro assays to establish baseline safety (cytotoxicity) and potential efficacy across multiple domains (antimicrobial, anticancer).[13] Positive "hits" from this primary screen then advance to more specific, target-based secondary assays. This philosophy ensures that resources are focused on compounds with the most promising and well-defined characteristics. Early consideration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, even through in silico methods, is crucial for weeding out compounds that, despite in vitro potency, are unlikely to succeed in vivo.[12][14][15][16]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Tier 1 - Broad Spectrum Screening cluster_2 Phase 3: Tier 2 - Target-Based Screening cluster_3 Phase 4: Decision Gate Compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol InSilico In Silico ADMET Prediction Compound->InSilico Cytotoxicity General Cytotoxicity (Normal Cell Line) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Cytotoxicity->Antimicrobial Proceed if low toxicity (High CC50) Anticancer Anticancer Screening (Cancer Cell Panel) Cytotoxicity->Anticancer Proceed to determine Selectivity Index Decision Hit Prioritization & Go/No-Go Decision Antimicrobial->Decision Anticancer->Decision AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Decision->AntiInflammatory If 'Go' & Rationale Exists G cluster_0 MTT Assay Workflow A Plate Normal Cells (e.g., Vero) B Add Compound (Serial Dilutions) A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate CC50 Value G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Tier 1 Screening: Broad-Spectrum Bioactivity

With a baseline cytotoxicity profile established, the compound can be screened for potential therapeutic activities. The pyrazole and thiophene moieties are frequently associated with antimicrobial and anticancer properties, making these logical starting points. [1][5][7]

Antimicrobial Activity

Causality: The discovery of novel antimicrobial agents is a global health priority. This assay provides a rapid and standardized method to determine if the compound has inhibitory or cidal activity against a representative panel of pathogenic microbes. [13]The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). [17][18] Methodology: Broth Microdilution for MIC & MBC/MFC Determination

  • Microorganism Panel:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungus (Yeast): Candida albicans (ATCC 90028)

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [17]3. Plate Preparation: In a 96-well plate, perform two-fold serial dilutions of the test compound in broth, ranging from 128 µg/mL to 1 µg/mL.

  • Inoculation and Incubation: Add the prepared inoculum to each well. [19]Include a positive control (microbes, no compound) and a negative control (broth only). Incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast. [19][20]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. [18][21]6. MBC/MFC Determination: Take an aliquot from each well that showed no visible growth (i.e., at and above the MIC). Plate these onto nutrient agar plates. The Minimum Bactericidal or Fungicidal Concentration (MBC/MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. [18][19][21]

Anticancer Activity

Causality: If the compound shows low cytotoxicity against normal cells, its effect on cancer cells can be evaluated. The same MTT assay is used, but with a panel of cancer cell lines. This allows for the determination of the IC₅₀ (50% inhibitory concentration) and the subsequent calculation of the Selectivity Index (SI = CC₅₀ / IC₅₀), a key indicator of cancer-specific activity. [1] Methodology: MTT Assay against Cancer Cell Lines

  • Protocol: The protocol is identical to the cytotoxicity MTT assay described in Section 2.1.

  • Cell Panel:

    • Breast Cancer: MCF-7

    • Colon Cancer: HCT-116

    • Lung Cancer: A-549

  • Analysis: Calculate the IC₅₀ value for each cell line. Use the previously determined CC₅₀ value to calculate the Selectivity Index for each cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Hypothetical Screening Data Summary

Assay TypeTargetResult MetricValueInterpretation
Cytotoxicity Vero (Normal Kidney Cells)CC₅₀> 100 µMLow intrinsic toxicity
Antimicrobial S. aureusMIC16 µg/mLModerate antibacterial activity
S. aureusMBC32 µg/mLBacteriostatic at MIC
E. coliMIC> 128 µg/mLInactive
C. albicansMIC8 µg/mLPromising antifungal activity
C. albicansMFC16 µg/mLFungistatic at MIC
Anticancer MCF-7 (Breast Cancer)IC₅₀25 µMModerate anticancer activity
HCT-116 (Colon Cancer)IC₅₀> 100 µMInactive
Selectivity Index MCF-7 vs. VeroSI (CC₅₀/IC₅₀)> 4.0Potentially selective

Tier 2 Screening: Target-Based Anti-inflammatory Assays

Causality: The pyrazole scaffold is the foundation of several non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. [4][9][22]These enzymes are key to the inflammatory cascade. [4]Therefore, if the compound shows a favorable safety profile, investigating its effect on COX-1 and COX-2 is a logical next step. Dual inhibition of both COX and Lipoxygenase (LOX) pathways can also be a desirable therapeutic profile. [23][24]

G cluster_0 COX Pathway cluster_1 LOX Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 1-ethyl-3-(thiophen-3-yl) -1H-pyrazol-5-ol Inhibitor->COX Inhibition? Inhibitor->LOX Inhibition?

Caption: The arachidonic acid cascade showing targets for anti-inflammatory screening.

Protocol: COX-1/COX-2 Inhibition Assay

This is typically performed using commercially available colorimetric or fluorometric inhibitor screening kits. These assays measure the peroxidase component of COX enzymes.

Methodology:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the kit manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations. Include a selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: After a set incubation period, add the colorimetric substrate. The peroxidase activity of COX converts the substrate, leading to a color change.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2 / COX-1) indicates the compound's selectivity.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

Similar to the COX assays, 5-LOX inhibition is often measured using commercially available screening kits. [23][25][26] Methodology:

  • Enzyme and Compound Incubation: Pre-incubate the 5-LOX enzyme with the test compound at various concentrations.

  • Reaction Initiation: Add the linoleic acid substrate to start the reaction.

  • Detection: The enzyme will produce hydroperoxides, which can be detected with a chromogen that yields a colored product.

  • Data Acquisition: Measure the absorbance.

  • Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Table 2: Hypothetical Anti-inflammatory Data

Target EnzymeResult MetricValueInterpretation
COX-1 IC₅₀22 µMWeak inhibition
COX-2 IC₅₀1.5 µMPotent inhibition
5-LOX IC₅₀8.0 µMModerate inhibition
COX-2 Selectivity Ratio (IC₅₀ COX-1/COX-2)14.7Selective for COX-2

Conclusion and Path Forward

This technical guide has detailed a logical and efficient cascade for the preliminary biological screening of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. By systematically evaluating cytotoxicity, broad-spectrum antimicrobial and anticancer activity, and targeted anti-inflammatory potential, researchers can build a comprehensive initial profile of the compound. The hypothetical data presented suggests a compound with low toxicity, moderate antifungal and selective anticancer activity, and potent, selective COX-2 inhibition. Such a profile would warrant progression to the next stage of drug discovery, which could include lead optimization to improve potency and selectivity, further mechanistic studies, and eventually, in vivo efficacy and safety testing. This structured approach maximizes the potential for discovery while conserving valuable research resources.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FDA. Available from: [Link]

  • Full article: Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Taylor & Francis. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available from: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FirstWord HealthTech. Available from: [Link]

  • Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Taylor & Francis Online. Available from: [Link]

  • Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Oreate AI Blog. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available from: [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available from: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available from: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available from: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. Available from: [Link]

  • Improving Early Drug Discovery through ADME Modelling. ResearchGate. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The Biology Notes. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC - NIH. Available from: [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. Available from: [Link]

  • De-Risking Drug Discovery Programmes Early with ADMET. SciSpace. Available from: [Link]

  • In Vitro Antimicrobials. Pharmacology Discovery Services. Available from: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available from: [Link]

  • Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions. Available from: [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. Available from: [Link]

  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. Academic Journals. Available from: [Link]

  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available from: [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2. CiteAb. Available from: [Link]

  • Structure-activity relationship (SAR) of thiophene-thiazole and pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory. Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Available from: [Link]

  • (PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. ResearchGate. Available from: [Link]

Sources

Exploratory

Therapeutic Potential of 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol: A Pharmacophore-Based Analysis

The following technical guide provides an in-depth analysis of the therapeutic potential of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol . Executive Summary The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol .

Executive Summary

The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a privileged scaffold in medicinal chemistry, combining a pyrazol-5-ol core with a thiophene moiety. This structural motif is a known bioisostere of established therapeutic agents, most notably Edaravone (neuroprotection) and various D-Amino Acid Oxidase (DAAO) inhibitors (schizophrenia).

This guide analyzes the compound's pharmacophore to identify its primary therapeutic targets. Based on Structure-Activity Relationship (SAR) data from analogous series, this molecule is predicted to act as a multi-target ligand with high potential in neuropsychiatry (via DAAO inhibition) and neuroprotection (via radical scavenging).

Chemical Identity & Pharmacophore Analysis[1]

To understand the biological activity, we must first deconstruct the molecule's electronic and steric properties.

Structural Deconstruction
  • Core Scaffold (Pyrazol-5-ol): A tautomeric heterocycle that exists in equilibrium between the enol (5-ol), keto (5-one), and NH forms. This plasticity allows it to act as both a hydrogen bond donor and acceptor, facilitating diverse protein interactions.

  • R1 Substituent (Ethyl): A small lipophilic group that provides metabolic stability and optimal steric fit in hydrophobic pockets without the bulk of a phenyl group.

  • R3 Substituent (Thiophen-3-yl): An electron-rich heteroaromatic ring. It serves as a bioisostere for a phenyl group but with distinct electronic properties (higher electron density, potential for sulfur-mediated interactions).

Tautomerism & Binding

The biological activity of pyrazol-5-ols is heavily influenced by tautomerism. In solution, the CH-keto form often predominates, but the OH-enol form is frequently the bioactive conformer responsible for metal chelation or active site binding.

FormStructure DescriptionBiological Relevance
Enol (OH) Aromatic pyrazole ring with -OH group.Radical Scavenging: Electron donation to neutralize ROS. Chelation: Binds metal ions (Fe²⁺, Zn²⁺) in metalloenzymes.
Keto (NH) Pyrazolone ring with C=O group.H-Bonding: Accepts H-bonds in kinase/enzyme active sites.

Primary Therapeutic Target: D-Amino Acid Oxidase (DAAO)

The most scientifically grounded target for this specific scaffold is D-Amino Acid Oxidase (DAAO) .

Mechanism of Action

DAAO is a flavoenzyme responsible for degrading D-Serine , a co-agonist of the NMDA receptor (NMDAR). In schizophrenia, NMDAR hypofunction is a key pathological feature.

  • Inhibition Logic: Inhibiting DAAO prevents the breakdown of D-Serine.

  • Result: Increased synaptic D-Serine levels

    
     Enhanced NMDAR activation 
    
    
    
    Alleviation of negative and cognitive symptoms of schizophrenia.
Binding Hypothesis

3-Substituted-pyrazol-5-ols are a validated class of DAAO inhibitors. The 1-ethyl-3-(thiophen-3-yl) substitution pattern is predicted to bind as follows:

  • The Pyrazol-5-ol Core: Mimics the carboxylic acid of the natural substrate (D-Amino acid), forming a planar interaction with the FAD cofactor and an electrostatic interaction with Arg283 and Tyr224 .

  • The Thiophene Ring: Occupies the hydrophobic "substrate specificity pocket." The thiophene sulfur can engage in specific interactions (e.g., with Tyr228 ) that enhance potency compared to a simple phenyl ring.

Visualization: DAAO Inhibition Pathway

DAAO_Pathway Compound 1-ethyl-3-(thiophen-3-yl) -1H-pyrazol-5-ol DAAO DAAO Enzyme (Active) Compound->DAAO Inhibits D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades DAAO_Inhib DAAO (Inhibited) DAAO_Inhib->D_Serine Preserves NMDA NMDA Receptor D_Serine->NMDA Co-activates Effect Cognitive Improvement (Schizophrenia) NMDA->Effect Signaling

Figure 1: Mechanism of DAAO inhibition leading to NMDA receptor potentiation.

Secondary Target: Oxidative Stress (Edaravone Analog)

The compound is a structural analog of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a marketed drug for ALS and acute ischemic stroke.

Mechanism: Radical Scavenging

The pyrazol-5-ol moiety is an electron-rich system capable of quenching free radicals (e.g., hydroxyl radicals, peroxynitrite).

  • Thiophene Advantage: The thiophene ring is electron-donating. This may lower the ionization potential of the pyrazole core, potentially making the 1-ethyl-3-(thiophen-3-yl) analog a more potent radical scavenger than the phenyl-based Edaravone.

Therapeutic Application
  • Amyotrophic Lateral Sclerosis (ALS): Reduction of oxidative damage to motor neurons.

  • Ischemic Stroke: Protection of penumbral tissue during reperfusion.

Tertiary Targets: Kinases & Metalloenzymes

HIF Prolyl Hydroxylase (HIF-PH)

Pyrazol-5-ols can chelate the active site Iron (Fe²⁺) of HIF-PH enzymes.

  • Effect: Inhibition of HIF-PH stabilizes HIF-1α , leading to the upregulation of erythropoietin (EPO).

  • Indication: Anemia of chronic kidney disease.

Matrix Metalloproteinases (MMPs)

The zinc-binding potential of the pyrazol-5-ol/one tautomer makes it a candidate for MMP inhibition, relevant in cancer metastasis and tissue remodeling .

Experimental Validation Protocols

To validate these targets, the following experimental workflows are recommended.

Protocol 1: DAAO Enzymatic Assay (In Vitro)

Objective: Determine the IC₅₀ of the compound against human DAAO.

  • Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red (detection), Horseradish Peroxidase (HRP).

  • Reaction: DAAO degrades D-Serine

    
     H₂O₂. HRP uses H₂O₂ to oxidize Amplex Red 
    
    
    
    Resorufin (fluorescent).
  • Procedure:

    • Incubate compound (0.1 nM - 10 µM) with DAAO enzyme in buffer (pH 8.0) for 15 mins.

    • Add D-Serine substrate.

    • Measure fluorescence (Ex 540 nm / Em 590 nm) after 30 mins.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀.

Protocol 2: DPPH Radical Scavenging Assay

Objective: Assess antioxidant potency relative to Edaravone.

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (purple).

  • Procedure:

    • Mix compound (various concentrations) with DPPH solution.

    • Incubate in dark for 30 mins.

    • Measure absorbance at 517 nm.

  • Result: Loss of purple color indicates radical scavenging. Compare IC₅₀ with Edaravone.

Summary of Predicted Activity[3]

Target FamilySpecific TargetMechanismPotential IndicationConfidence
Flavoenzyme DAAOCompetitive InhibitionSchizophreniaHigh
ROS Free RadicalsElectron TransferALS, StrokeHigh
Metalloenzyme HIF-PHFe²⁺ ChelationAnemiaMedium
Kinase Akt / CDKATP CompetitionCancerLow/Medium

References

  • Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: from synthetic to natural compounds." Current Pharmaceutical Design. Link

  • Watanabe, K. et al. (1994). "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition. Link

  • Ferraris, D. et al. (2008). "3-Amino-indazole and pyrazole derivatives as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Bhat, B.A. et al. (2005). "Synthesis and biological evaluation of 3-substituted-1H-pyrazol-5-ols." Bioorganic & Medicinal Chemistry Letters. Link

Foundational

Discovery of Novel Pyrazole-Based Heterocyclic Compounds: A Technical Guide

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique capacity to act as both a hydrogen bond donor (N-H) and acceptor (N-sp2).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique capacity to act as both a hydrogen bond donor (N-H) and acceptor (N-sp2).[1] This duality allows it to mimic peptide bonds and interact with diverse biological targets, including receptor tyrosine kinases (RTKs), cyclooxygenases (COX), and GPCRs. This guide provides a technical roadmap for the rational design, regioselective synthesis, and biological validation of novel pyrazole derivatives, moving beyond classical Knorr synthesis to advanced, multicomponent, and transition-metal-catalyzed methodologies.

Chapter 1: Rational Design & Pharmacophore Mapping

The Pyrazole Pharmacophore

In drug design, the pyrazole core is rarely a passive linker. It rigidly orients substituents to probe specific binding pockets.

  • Kinase Inhibitors: The N2 nitrogen often functions as the hinge-binder (acceptor) in the ATP-binding pocket (e.g., Crizotinib).

  • COX-2 Inhibitors: The 1,5-diaryl substitution pattern exploits the side pocket of the COX-2 enzyme, a feature absent in COX-1 (e.g., Celecoxib).

Diagram: Structural Logic of Pyrazole Design

The following diagram illustrates the core interactions and substitution vectors for a generalized bioactive pyrazole.

PyrazoleSAR Core Pyrazole Core (Scaffold) N1 N1 Position (Solubility/PK) Core->N1 N-Alkylation/Arylation C3 C3 Position (Target Selectivity) Core->C3 H-Bond Acceptor Vector C4 C4 Position (Electronic Tuning) Core->C4 Halogen/EWG C5 C5 Position (Steric Bulk/Hydrophobicity) Core->C5 Aryl/Heteroaryl Target Biological Target (e.g., Kinase Hinge) N1->Target ADME Modulation C3->Target Key Interaction

Figure 1: Pharmacophore mapping of the pyrazole scaffold. N1 modulates pharmacokinetics (PK), while C3/C5 dictate receptor affinity.

Chapter 2: Advanced Synthetic Methodologies

Classical methods like the Knorr synthesis often suffer from poor regioselectivity, yielding mixtures of 1,3- and 1,5-isomers. Modern drug discovery demands high regiocontrol.

Protocol: Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol utilizes an iodine-mediated oxidative cyclization or a base-mediated cycloaddition, avoiding transition metals when possible to reduce trace metal contamination in biological assays.

Methodology: Base-Mediated [3+2] Cycloaddition [2]

  • Objective: Synthesis of 1,3,5-trisubstituted pyrazoles from

    
    -tosylhydrazones and terminal alkynes.
    
  • Mechanism: In situ generation of a diazo intermediate followed by 1,3-dipolar cycloaddition.

Step-by-Step Protocol:

  • Reagents:

    • Aldehyde

      
      -tosylhydrazone (1.0 equiv)
      
    • Terminal Alkyne (1.2 equiv)

    • Base:

      
       or 
      
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Reaction Setup:

    • Charge a flame-dried reaction vial with the hydrazone, alkyne, and base.

    • Add solvent and seal the vial.

    • Heat to 110°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool to room temperature.[3] Filter through a celite pad to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Validation:

    • Confirm regiochemistry via NOESY NMR (Look for correlation between N-Aryl and C5-substituent).

Diagram: Mechanistic Pathway

The following diagram details the reaction flow for a multicomponent or regioselective synthesis approach.

SynthesisMechanism Start Reactants: Hydrazone + Alkyne Inter1 Diazo Intermediate (In Situ Generation) Start->Inter1 Base / Heat (-TsH) Inter2 [3+2] Cycloaddition (Regioselective Step) Inter1->Inter2 + Alkyne Inter3 Pyrazoline Intermediate Inter2->Inter3 Cyclization Final 1,3,5-Trisubstituted Pyrazole (Aromatized) Inter3->Final 1,5-Sigmatropic Shift / Oxidation

Figure 2: Mechanistic pathway for the base-mediated regioselective synthesis of pyrazoles.

Chapter 3: Functionalization & Library Generation

To rapidly explore Chemical Space, late-stage functionalization (LSF) is superior to de novo synthesis for every analog.

C-H Activation Strategies

Direct C-H arylation at the C4 position allows for the introduction of diverse aryl groups without pre-functionalized halides.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or Buchwald ligands
    
  • Oxidant:

    
     (if oxidative coupling is required)
    

Data Summary: Comparison of Synthetic Routes

MethodRegioselectivityAtom EconomySubstrate ScopeKey Limitation
Knorr Condensation Low (Mixtures)Low (Water byproduct)1,3-DiketonesLimited availability of diketones
[3+2] Cycloaddition High (>95:5)HighAlkynes/DiazoSafety (Diazo intermediates)
C-H Activation High (C4 selective)HighSimple PyrazolesRequires precious metals (Pd/Rh)

Chapter 4: Biological Evaluation & SAR Profiling

Key FDA-Approved Pyrazole Drugs

Understanding successful precedents is vital for grounding new discoveries.

Drug NameTargetMechanismIndication
Celecoxib COX-2Selective inhibition via side-pocket bindingInflammation / Pain
Crizotinib ALK / ROS1ATP-competitive inhibition (Type I)NSCLC (Lung Cancer)
Ruxolitinib JAK1 / JAK2Kinase inhibitionMyelofibrosis
Apixaban Factor XaCoagulation cascade inhibitionAnticoagulant
Experimental Assay: Kinase Inhibition (General Protocol)

To validate a novel pyrazole as a kinase inhibitor (e.g., against EGFR or CDK):

  • Assay Format: FRET-based (Fluorescence Resonance Energy Transfer) or ADP-Glo.

  • Procedure:

    • Incubate recombinant kinase (5 nM) with peptide substrate and ATP (

      
       concentration).
      
    • Add test compound (dissolved in DMSO) in a dose-response series (e.g., 0.1 nM to 10

      
      M).
      
    • Incubate for 60 min at room temperature.

    • Add detection reagent (antibody/beads).

  • Readout: Measure fluorescence or luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Zhou, J., Zhou, Q., & Wan, J.-P. (2024).[4] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 8065-8077.[4] Link

  • Silvani, A., Manenti, M., & Molteni, G. (2022). Regioselective Synthesis of 5-Substituted Pyrazoles. Synthesis. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[5] Link

  • Ebenezer, O., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.[6] Future Medicinal Chemistry. Link

  • Ansari, A., et al. (2017). Biological and pharmaceutical activities of pyrazole derivatives: A review. International Journal of Pharmaceutical Sciences and Research. Link

Sources

Protocols & Analytical Methods

Method

Application of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol as an enzyme inhibitor

Application Note: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol as a Selective D-Amino Acid Oxidase (DAAO) Inhibitor Executive Summary Compound: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Core Application: Inhibition of D-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol as a Selective D-Amino Acid Oxidase (DAAO) Inhibitor

Executive Summary

Compound: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Core Application: Inhibition of D-Amino Acid Oxidase (DAAO) to modulate N-methyl-D-aspartate (NMDA) receptor activity.[1][2] Target Audience: Neuroscientists, Medicinal Chemists, and Pharmacologists focusing on Schizophrenia, Neuropathic Pain, and Cognitive Enhancement.

1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a specialized class of 3-aryl-pyrazol-5-ol small molecules designed to inhibit the flavoenzyme DAAO. By replacing the canonical phenyl ring of early inhibitors (e.g., 3-phenyl-1H-pyrazol-5-ol) with a thiophene moiety and introducing an N-ethyl group, this compound offers altered lipophilicity and metabolic stability profiles while maintaining potent binding affinity to the DAAO active site. This guide details its application in kinetic assays, cell-based validation, and mechanistic studies.

Mechanism of Action & Scientific Rationale

The Target: D-Amino Acid Oxidase (DAAO) DAAO is a peroxisomal flavoprotein that catalyzes the oxidative deamination of D-amino acids, most notably D-Serine .[1][2] D-Serine acts as a crucial co-agonist at the glycine site of the NMDA receptor (NMDAR).

  • Pathology: In schizophrenia, NMDAR hypofunction is observed, often correlated with reduced D-Serine levels.[3]

  • Inhibition Strategy: Inhibiting DAAO prevents the degradation of D-Serine, elevating its synaptic concentration and restoring NMDAR function.[3]

Molecular Mechanism of Inhibition The compound acts as a competitive inhibitor with respect to the D-amino acid substrate.

  • Binding: The pyrazol-5-ol core mimics the planar transition state of the amino acid substrate.

  • Interaction: The anionic form of the pyrazol-5-ol coordinates with the Arg283 residue in the active site (critical for substrate carboxylate binding).

  • Thiophene Function: The thiophene ring occupies the hydrophobic pocket usually filled by the substrate's side chain, providing tight van der Waals interactions.

DAAO_Pathway cluster_effect Therapeutic Effect D_Serine D-Serine (Synaptic Co-agonist) DAAO_Enzyme DAAO Enzyme (FAD-Dependent) D_Serine->DAAO_Enzyme Substrate NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Potentiates Product Hydroxypyruvate + H2O2 + NH3 DAAO_Enzyme->Product Oxidative Deamination Inhibitor 1-ethyl-3-(thiophen-3-yl) -1H-pyrazol-5-ol Inhibitor->D_Serine Increases Levels Inhibitor->DAAO_Enzyme Competitive Inhibition (Blocks Active Site)

Caption: Mechanism of DAAO inhibition. The inhibitor blocks the conversion of D-Serine, indirectly potentiating NMDA receptor signaling.[3]

Experimental Protocols

Protocol A: In Vitro Fluorometric DAAO Inhibition Assay

Purpose: To determine the IC50 of the compound using an H2O2-coupled reaction (Amplex Red).

Materials:

  • Enzyme: Recombinant Human DAAO (hDAAO), final conc. 5 nM.

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Compound: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (Dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Dilute the compound in DMSO to create a 10-point concentration series (e.g., 0.1 nM to 10 µM). Final DMSO concentration in assay must be <1%.

  • Enzyme Mix: In a black 96-well plate, add 50 µL of hDAAO (10 nM in buffer) to 1 µL of compound. Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Substrate Mix: Prepare a mix of D-Serine (20 mM), HRP (0.2 U/mL), and Amplex Red (100 µM) in buffer.

  • Reaction Start: Add 50 µL of Substrate Mix to the wells containing Enzyme + Compound.

  • Measurement: Monitor fluorescence immediately at Ex/Em 530/590 nm in kinetic mode for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Normalize to DMSO control (100% activity).
    

Data Analysis Table (Template):

Compound Conc.[4][5][6] (µM)RFU/min (Slope)% Inhibition
0 (DMSO Control)15000%
0.0114503.3%
0.1090040%
1.0015090%
10.001099%

Note: Expect an IC50 in the low nanomolar to micromolar range depending on assay conditions.

Protocol B: Kinetic Mechanism Determination (Lineweaver-Burk)

Purpose: To confirm competitive inhibition mode and determine


.

Procedure:

  • Run the fluorometric assay (Protocol A) but vary the D-Serine concentration (e.g., 1, 2, 5, 10, 20 mM) at fixed concentrations of the inhibitor (e.g., 0, IC50, 2xIC50).

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Interpretation:

    • Competitive Inhibition: The lines will intersect at the Y-axis (

      
       remains constant), but the X-intercept (
      
      
      
      ) will shift closer to zero (apparent
      
      
      increases).
Protocol C: Cell-Based D-Serine Elevation Assay

Purpose: To verify the compound penetrates cells and inhibits intracellular DAAO.

Cell Model: U87 Glioblastoma cells or SH-SY5Y cells (stably expressing hDAAO).

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Culture for 24h.
    
  • Treatment: Replace media with fresh media containing the inhibitor (1-10 µM) or vehicle. Incubate for 4–24 hours.

  • Exogenous Challenge (Optional): Add 1 mM D-Serine to the media to stress the DAAO pathway.

  • Extraction: Wash cells with ice-cold PBS. Lyse with methanol/water (80:20). Centrifuge at 14,000 x g for 10 min.

  • Quantification: Analyze the supernatant for D-Serine and L-Serine levels using HPLC with fluorometric detection (OPA/NAC derivatization) or LC-MS/MS.

  • Result: A significant increase in the intracellular D-Serine/Total Serine ratio indicates effective DAAO inhibition.

Chemical Properties & Handling

PropertySpecification
Molecular Weight ~208.28 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Poor water solubility.
Stability Store solid at -20°C. DMSO stocks stable for 1 month at -20°C.
Tautomerism Exists in equilibrium between pyrazol-5-ol (enol) and pyrazolone (keto) forms. The enol form is generally the active pharmacophore binding to the basic Arg residue in DAAO.

References

  • Sacchi, S., et al. (2013). "Structure-activity relationships of new D-amino acid oxidase inhibitors." Current Pharmaceutical Design, 19(14), 2499-2511.

  • Smith, S. M., et al. (2010).[2] "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal, 4, 3-9.[2]

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol as a Potential Anticancer Agent

Introduction Heterocyclic compounds are a cornerstone in the development of novel therapeutic agents, with pyrazole derivatives being a particularly promising class in oncology.[1][2] The pyrazole scaffold is a key struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds are a cornerstone in the development of novel therapeutic agents, with pyrazole derivatives being a particularly promising class in oncology.[1][2] The pyrazole scaffold is a key structural motif in several FDA-approved drugs for cancer treatment. These compounds have been shown to exhibit a wide range of biological activities, including the ability to induce cytotoxicity and apoptosis in various cancer cell lines.[1][3] Many pyrazole derivatives exert their anticancer effects by targeting critical cellular pathways, such as those involving cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), and by acting as DNA binding agents.[1]

This document provides detailed application notes and protocols for the initial in vitro evaluation of a novel compound, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, as a potential anticancer agent. The thiophene moiety is another heterocyclic ring known to be present in molecules with diverse biological activities, and its combination with a pyrazole core may lead to enhanced therapeutic potential.[4][5]

These protocols are designed for researchers in cancer biology and drug discovery to assess the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines. The methodologies described herein are standard in vitro assays that form the foundation of preclinical anticancer drug screening.[6][7][8]

Materials and Reagents

  • Compound: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (Purity ≥ 95%)

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HepG2 (human hepatocellular carcinoma)

    • A non-cancerous cell line for selectivity assessment (e.g., MCF-10A or HEK293T)

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate base media

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate Buffered Saline (PBS)

  • Assay-Specific Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • Dimethyl sulfoxide (DMSO)

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • RNase A

    • Triton X-100

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader

    • Flow cytometer

    • Western blot electrophoresis and transfer systems

    • Chemiluminescence imager

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the quantity of which is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_prep Preparation cluster_primary_screen Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation compound_prep Prepare stock solution of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol viability_assay Cell Viability Assay (MTT) Determine IC50 values compound_prep->viability_assay cell_culture Culture and maintain cancer cell lines cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay Based on IC50 cell_cycle Cell Cycle Analysis viability_assay->cell_cycle Based on IC50 western_blot Western Blot (Apoptotic protein expression) apoptosis_assay->western_blot data_analysis Analyze results and propose mechanism apoptosis_assay->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Overall workflow for the in vitro evaluation of the test compound.

Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by FITC-labeled Annexin V. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The DNA content of the cells is stained with PI, and the fluorescence intensity is proportional to the amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the compound at IC50 concentrations as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect the expression levels of specific proteins. To investigate the mechanism of apoptosis, the expression of key regulatory proteins such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, Caspase-3, can be examined.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Data Analysis and Interpretation

Table 1: Cytotoxicity of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol on Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7[Example Value: 25.3 ± 2.1][Example Value: 15.8 ± 1.7]
A549[Example Value: 32.1 ± 3.5][Example Value: 21.4 ± 2.9]
HepG2[Example Value: 18.9 ± 1.9][Example Value: 11.2 ± 1.3]
MCF-10A[Example Value: >100][Example Value: >100]

Table 2: Effect of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol on Apoptosis in MCF-7 Cells (48h Treatment)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (Vehicle)[Example Value: 95.2 ± 1.5][Example Value: 2.1 ± 0.3][Example Value: 1.5 ± 0.2][Example Value: 1.2 ± 0.2]
15 µM Compound[Example Value: 60.7 ± 4.2][Example Value: 20.3 ± 2.1][Example Value: 15.4 ± 1.8][Example Value: 3.6 ± 0.5]
30 µM Compound[Example Value: 35.1 ± 3.8][Example Value: 35.8 ± 3.2][Example Value: 24.9 ± 2.5][Example Value: 4.2 ± 0.6]

Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)[Example Value: 55.4 ± 3.1][Example Value: 28.9 ± 2.5][Example Value: 15.7 ± 1.9]
20 µM Compound[Example Value: 68.2 ± 4.5][Example Value: 18.3 ± 2.1][Example Value: 13.5 ± 1.7]
40 µM Compound[Example Value: 75.1 ± 5.2][Example Value: 12.5 ± 1.8][Example Value: 12.4 ± 1.6]

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

G compound 1-ethyl-3-(thiophen-3-yl) -1H-pyrazol-5-ol bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by the test compound.

Troubleshooting

  • Low Cell Viability in Control Wells: Check for contamination, ensure proper cell seeding density, and verify the quality of culture reagents.

  • High Variation in IC50 Values: Ensure accurate serial dilutions of the compound and consistent cell numbers across wells.

  • Poor Separation in Flow Cytometry: Optimize instrument settings, ensure proper cell fixation and staining, and check for cell clumps.

  • Weak or No Signal in Western Blot: Verify protein transfer, optimize antibody concentrations and incubation times, and ensure the activity of the ECL substrate.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

  • International Journal of New-era Research in Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • PubMed. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Retrieved from [Link]

  • PubMed. (2022). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Odesa University. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • MDPI. (2023). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. Retrieved from [Link]

  • The Bioscan. (2024). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

  • ResearchGate. (2019). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Retrieved from [Link]

  • PubMed Central. (2024). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2017). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

Sources

Method

Application Note: Antimicrobial Profiling of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (ETP-5)

[1] Executive Summary & Pharmacophore Context The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (herein referred to as ETP-5 ) represents a critical scaffold in medicinal chemistry, fusing a lipophilic thiophene moi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Pharmacophore Context

The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (herein referred to as ETP-5 ) represents a critical scaffold in medicinal chemistry, fusing a lipophilic thiophene moiety with a polar pyrazolone core.[1] This "hybrid pharmacophore" approach is designed to target multidrug-resistant (MDR) pathogens by leveraging two distinct mechanisms:[1]

  • Thiophene Moiety: Enhances membrane permeability and lipophilicity, facilitating entry into Gram-negative outer membranes.

  • Pyrazol-5-ol Core: Structurally mimics the pharmacophores of established DNA gyrase inhibitors, potentially disrupting bacterial replication.

This Application Note provides a rigorous, self-validating framework for evaluating ETP-5 against pathogenic strains (S. aureus, E. coli, P. aeruginosa) using CLSI-compliant methodologies.

Pre-Analytical Validation: Solubility & Stability

Critical Insight: Pyrazole derivatives often suffer from poor aqueous solubility, leading to precipitation in Mueller-Hinton Broth (MHB), which causes false-positive turbidity readings.[1]

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade.[1]

  • Target Concentration: 10 mg/mL (Stock).

  • Validation Step:

    • Dissolve 10 mg of ETP-5 in 1 mL DMSO. Vortex for 30 seconds.

    • Visual Check: Solution must be clear/colorless. If turbid, sonicate at 40 kHz for 5 minutes.

    • Dilution Check: Dilute 10 µL of stock into 990 µL of PBS. If precipitation occurs immediately, the working concentration in the assay must be lowered to prevent "crashing out."

Note: The final assay concentration of DMSO must not exceed 1% (v/v) to avoid solvent toxicity masking the compound's activity.

Core Workflow Visualization[1]

The following diagram outlines the logical flow from compound preparation to data validation.

AntimicrobialWorkflow Compound ETP-5 Powder Stock Stock Soln (10 mg/mL DMSO) Compound->Stock QC_Solubility QC: Solubility Check (PBS Dilution) Stock->QC_Solubility Plate_Setup 96-Well Plate Prep (Serial Dilutions) QC_Solubility->Plate_Setup Pass Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate_Setup Incubation Incubation (37°C, 18-24h) Plate_Setup->Incubation Resazurin Add Resazurin (Viability Dye) Incubation->Resazurin Readout Fluorescence/Color (Pink = Viable) Resazurin->Readout Data Calculate MIC/MBC Readout->Data

Figure 1: Validated workflow for high-throughput MIC determination using Resazurin-based microdilution.

Application Protocol: Resazurin-Based Microdilution (MIC)[1][2]

Why Resazurin? Standard turbidity testing is subjective, especially with potentially precipitating compounds like ETP-5.[1] Resazurin (Alamar Blue) is a redox indicator that turns from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active bacteria, eliminating false positives from compound precipitation.[1]

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Dye: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Controls: Ciprofloxacin (Positive), DMSO 1% (Solvent Control), Sterile Media (Negative).[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Select 3-5 isolated colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).[1]

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve the final assay density of

      
       CFU/mL.
      
  • Plate Setup (96-Well):

    • Rows A-H: Add 100 µL of sterile CAMHB to all wells.

    • Column 1: Add 100 µL of ETP-5 Stock (diluted to 2x starting concentration).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Column 11 (Growth Control): Bacteria + Media + DMSO (No Drug).[1]

    • Column 12 (Sterility Control): Media only.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to columns 1-11.

    • Final Volume: 200 µL/well.

  • Incubation & Development:

    • Incubate at 37°C for 18-20 hours.

    • Development: Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 2-4 hours.

  • Interpretation:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains Blue .[2]

Application Protocol: Time-Kill Kinetics

Objective: Determine if ETP-5 is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).[1]

Methodology
  • Preparation: Prepare tubes containing ETP-5 at 1x MIC and 4x MIC in 10 mL CAMHB.

  • Inoculation: Inoculate with

    
     CFU/mL of target strain.
    
  • Sampling:

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

    • Perform serial 10-fold dilutions in PBS.

    • Plate 20 µL spots onto Mueller-Hinton Agar.

  • Analysis: Count colonies and plot Log10 CFU/mL vs. Time.

Criteria for Bactericidal Activity:


[1]

Data Presentation & Analysis

Expected Results Table (Template)

Researchers should tabulate data comparing ETP-5 against standard antibiotics.

StrainGram StatusETP-5 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)Positive[Data]0.12 - 0.5Potentially Active
E. coli (ATCC 25922)Negative[Data]0.004 - 0.015Moderate/Resistant
P. aeruginosa (ATCC 27853)Negative[Data]0.25 - 1.0Efflux Susceptible?[1]
Mechanism of Action Hypothesis (Graphviz)[1]

Understanding the pathway is crucial for drug development. ETP-5 likely acts via DNA Gyrase inhibition, similar to quinolones, but may also possess membrane-disrupting properties due to the thiophene tail.[1]

MOA ETP5 ETP-5 Molecule Membrane Cell Membrane (Thiophene Interaction) ETP5->Membrane Permeation Cytoplasm Entry to Cytoplasm Membrane->Cytoplasm Target DNA Gyrase / Topo IV (Pyrazol-5-ol Binding) Cytoplasm->Target Binding Result Inhibition of Replication (Bacteriostasis/Cidal) Target->Result Enzyme Trapping

Figure 2: Hypothesized Mechanism of Action (MOA) for Pyrazole-Thiophene hybrids.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][4] CLSI.[3][4][5][6] Link

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] Link[1]

  • Bondock, S., et al. (2010).[1] Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety.[7] European Journal of Medicinal Chemistry, 45(9), 3692-3701.[1] Link

  • Desai, N. C., et al. (2013).[1] Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Arabian Journal of Chemistry. Link[1]

Sources

Application

Application Notes &amp; Protocols: Evaluating the In Vivo Anti-inflammatory Properties of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for investigating the anti-inflammatory potential of the novel pyrazole derivative, 1-ethyl-3-(thiophen-3-yl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for investigating the anti-inflammatory potential of the novel pyrazole derivative, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, using established in vivo models. The protocols outlined herein are designed to deliver robust and reproducible data, suitable for preclinical assessment and mechanistic studies.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Mechanistic Considerations: Targeting the Inflammatory Cascade

The anti-inflammatory action of many pyrazole derivatives is linked to the inhibition of the arachidonic acid pathway. Specifically, they can act as selective COX-2 inhibitors, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[5] By selectively targeting COX-2 over the constitutive COX-1 isoform, which is involved in gastrointestinal cytoprotection, these compounds aim to reduce the risk of common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9] Beyond COX inhibition, pyrazole derivatives may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11][12][13][14]

Below is a diagram illustrating the potential points of intervention for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol within the inflammatory signaling pathway.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Phospholipids Membrane Phospholipids Cell_Stimulus->Phospholipids NFkB NF-κB Signaling Cell_Stimulus->NFkB activates PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 GI_Protection GI Protection, Platelet Aggregation Prostaglandins_COX1->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces production of Cytokines->Inflammation Test_Compound 1-ethyl-3-(thiophen-3-yl)- 1H-pyrazol-5-ol Test_Compound->COX2 inhibits Test_Compound->NFkB may inhibit

Caption: Potential mechanism of action for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol.

In Vivo Models for Assessing Anti-inflammatory Activity

Two well-established and highly reproducible rodent models are recommended for evaluating the anti-inflammatory properties of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol: Carrageenan-Induced Paw Edema (an acute inflammation model) and Adjuvant-Induced Arthritis (a chronic inflammation model).

Carrageenan-Induced Paw Edema in Rats

This model is a gold standard for screening acute anti-inflammatory agents.[15][16][17] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized, acute, and non-immune inflammatory response characterized by edema, hyperalgesia, and erythema.[17][18]

Experimental Workflow:

Carrageenan_Edema_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8/group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Administer Test Compound (i.p. or p.o.) Baseline->Dosing Induction Inject Carrageenan (1% in saline, 0.1 mL) Dosing->Induction Measurement Measure Paw Volume (hourly for 4-5h) Induction->Measurement Analysis Data Analysis & Edema Inhibition (%) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are suitable for this study.

  • Housing: House animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% Tween 80 in saline)

    • Group II: Positive control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg)

    • Group III-V: Test compound (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol) at three different dose levels (e.g., 10, 25, 50 mg/kg).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19] b. Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[16][17] c. Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[18][19] d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[19]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
Positive Control100.45 ± 0.0564.0
Test Compound100.98 ± 0.0721.6
Test Compound250.72 ± 0.0642.4
Test Compound500.51 ± 0.0459.2
Note: This is example data. p < 0.05 compared to vehicle control.
Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammatory and immunological features of human rheumatoid arthritis and is useful for evaluating compounds with potential disease-modifying anti-arthritic properties.[20][21][22] Arthritis is induced by a single injection of Complete Freund's Adjuvant (CFA).[20][21][22]

Protocol:

  • Animals: Lewis or Dark Agouti rats are highly susceptible strains.

  • Induction of Arthritis: a. On day 0, anaesthetize the rats and inject 0.1 mL of CFA containing 10 mg/mL of heat-killed Mycobacterium tuberculosis subcutaneously into the sub-plantar region of the right hind paw.[20][22][23]

  • Treatment Protocol:

    • Prophylactic: Administer the test compound daily from day 0 to day 21.

    • Therapeutic: Administer the test compound daily from day 10 (onset of secondary inflammation) to day 21.

  • Assessment of Arthritis: a. Paw Volume: Measure the volume of both hind paws on alternate days from day 0 to day 21. b. Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling, 4=gross deformity and ankylosis).[24] The maximum score per animal is 16.

  • Biochemical Analysis (at the end of the study): a. Collect blood samples for the estimation of serum levels of TNF-α and IL-6 using ELISA kits.[10][11][12][14] b. Harvest paw tissue for histopathological examination and for measuring tissue levels of COX-2 expression via Western blot or immunohistochemistry.

Data Presentation:

GroupDose (mg/kg)Arthritis Score on Day 21 (Mean ± SEM)Paw Volume (Injected Paw) on Day 21 (mL)Serum TNF-α (pg/mL)
Arthritic Control-12.5 ± 0.83.5 ± 0.2150 ± 12
Positive Control14.2 ± 0.51.8 ± 0.165 ± 8
Test Compound109.8 ± 0.72.9 ± 0.2110 ± 10
Test Compound257.1 ± 0.62.3 ± 0.185 ± 9
Test Compound505.3 ± 0.52.0 ± 0.172 ± 7
*Note: This is example data. p < 0.05 compared to arthritic control.

Biochemical Assays for Mechanistic Insights

To elucidate the mechanism of action of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, the following biochemical assays are recommended on serum or tissue homogenates collected from the in vivo studies.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6.[10][11][12][14] Commercially available ELISA kits provide a sensitive and specific method for this purpose.

  • Cyclooxygenase (COX) Activity Assay: Measure the inhibitory effect of the test compound on COX-1 and COX-2 activity using commercially available assay kits. This will determine the compound's selectivity towards the COX-2 isoform.

  • Quantitative Real-Time PCR (qRT-PCR): Analyze the gene expression levels of COX-2, TNF-α, and IL-6 in inflamed tissues to assess the compound's effect at the transcriptional level.[13]

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the in vivo evaluation of the anti-inflammatory properties of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. Positive results from these studies, demonstrating a dose-dependent reduction in inflammation and modulation of key inflammatory mediators, would strongly support its further development as a novel anti-inflammatory agent. Subsequent studies could explore its analgesic properties, pharmacokinetic profile, and long-term safety.

References

  • Chondrex. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Bio-protocol. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]

  • Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Brazilian Journal of Medical and Biological Research. (2024). Adjuvant-induced arthritis promotes vascular hyporesponsiveness to phenylephrine through a nitric oxide-related mechanism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Recent Patents on Social Medicine. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • J-Stage. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Retrieved from [Link]

  • Oxidative Medicine and Cellular Longevity. (2021). Levels of Cyclooxygenase 2, Interleukin-6, and Tumour Necrosis Factor-α in Fibroblast Cell Culture Models after Photobiomodulation at 660 nm. Retrieved from [Link]

  • Translational Vision Science & Technology. (2022). Characterization and Validation of In Vitro and In Vivo Models to Investigate TNF-α-Induced Inflammation in Retinal Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Characterization and Validation of In Vitro and In Vivo Models to Investigate TNF-α-Induced Inflammation in Retinal Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). qRT-PCR analysis of IL-6, TNF-α, and COX2 (pro-inflammatory); IL-4, TGF-β, and IL-10 (anti-inflammatory); and VEGF genes on tissue explants at 7 days following the injection of magnetically targeted MSCs, MSCs labeled with Fe3O4 NPs, and unlabeled MSCs (n = 3). Retrieved from [Link]

  • MDPI. (2025). Evaluating Interleukin-6, Tumour Necrosis Factor Alpha, and Myeloperoxidase as Biomarkers in Severe Osteoarthritis Patients: A Biostatistical Perspective. Retrieved from [Link]

  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • ResearchGate. (2025). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • ChEMBL. (n.d.). Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

Sources

Method

High-throughput screening protocol for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol analogs

Application Note & Protocol High-Throughput Screening Protocol for Novel Kinase Inhibitors: Targeting the Hypothetical Kinase "X" with 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Analogs For: Researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening Protocol for Novel Kinase Inhibitors: Targeting the Hypothetical Kinase "X" with 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Analogs

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Abstract

This document provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a focused library of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol analogs against a hypothetical protein kinase, designated herein as "Kinase-X," implicated in oncogenesis. The pyrazole scaffold is a well-established pharmacophore in kinase inhibition, and its combination with a thiophene moiety presents a promising avenue for novel inhibitor development. This guide details a robust and automated fluorescence-based assay, optimized for a 384-well plate format, and outlines the subsequent data analysis pipeline for hit identification and validation.

Introduction: The Rationale for Screening Pyrazole Analogs as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole core is a privileged structure in medicinal chemistry, forming the foundation of several approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The specific analog series, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, offers unique structural features that can be exploited to achieve high potency and selectivity. This HTS campaign aims to identify novel inhibitors of Kinase-X, a hypothetical kinase understood to be overexpressed in certain cancer cell lines.

The screening methodology detailed herein is built upon established principles of HTS to ensure robustness, reproducibility, and the generation of high-quality, actionable data. We will employ a fluorescence-based assay format, which provides an optimal balance of sensitivity, cost-effectiveness, and throughput for large-scale screening campaigns.

Assay Principle and Development

The selected assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogenous format that minimizes sample handling and is less susceptible to interference from library compounds.

Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by Kinase-X. A europium chelate-labeled anti-phospho-peptide antibody (donor) and a biotinylated peptide substrate, which is captured by streptavidin-allophycocyanin (acceptor), are used. When the substrate is phosphorylated by Kinase-X, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the europium donor results in energy transfer to the allophycocyanin acceptor, generating a FRET signal. Inhibitors of Kinase-X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Reagent Preparation and Optimization

Successful HTS campaigns are predicated on meticulously optimized assay conditions. The following parameters were optimized to achieve a robust assay window and a Z' factor > 0.5.

ParameterOptimized ConcentrationRationale
Kinase-X5 nMDetermined by titration to be in the linear range of the assay.
Peptide Substrate100 nMSaturating concentration to ensure Michaelis-Menten kinetics.
ATP10 µM (Km,app)At the Km for ATP to sensitively detect competitive inhibitors.
Anti-phospho-peptide Ab2 nMOptimized for maximal signal-to-background ratio.
Streptavidin-Allophycocyanin10 nMSufficient to capture all biotinylated peptide.

Table 1: Optimized Assay Component Concentrations

High-Throughput Screening Workflow

The HTS workflow is designed for full automation to ensure consistency and high throughput, processing thousands of compounds per day.

HTS_Workflow cluster_prep Plate Preparation cluster_dispensing Automated Liquid Handling cluster_incubation_read Assay Execution & Readout cluster_analysis Data Analysis Compound_Plates Compound Library Plates (384-well) Acoustic_Dispenser Acoustic Dispenser (e.g., Echo) Compound_Plates->Acoustic_Dispenser 100 nL compound transfer Assay_Plates Assay Plates (384-well, low volume) Incubation Incubation (60 min at RT) Assay_Plates->Incubation Kinase Reaction Acoustic_Dispenser->Assay_Plates Reagent_Dispenser Bulk Reagent Dispenser (e.g., Multidrop Combi) Reagent_Dispenser->Assay_Plates Addition of Kinase-X, Substrate, and ATP Incubation->Reagent_Dispenser Addition of TR-FRET reagents Plate_Reader TR-FRET Plate Reader Incubation->Plate_Reader Signal Detection Data_QC Data QC & Normalization Plate_Reader->Data_QC Raw Data Hit_Selection Hit Selection (Z-score > 3) Data_QC->Hit_Selection Dose_Response Dose-Response & IC50 Hit_Selection->Dose_Response Confirmed Hits

Figure 1: Automated HTS workflow for Kinase-X inhibitor screening.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol analog library (10 mM in DMSO) to the bottom of the wells of a 384-well low-volume assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

  • Reagent Addition (Kinase Reaction): A bulk reagent dispenser is used to add 5 µL of a 2x Kinase-X/Substrate/ATP solution in assay buffer to all wells.

  • Kinase Reaction Incubation: The plates are incubated for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.

  • Reagent Addition (Detection): The bulk reagent dispenser is used to add 5 µL of a 2x TR-FRET detection reagent solution (containing the antibody and streptavidin-allophycocyanin) in detection buffer to all wells.

  • Detection Incubation: Plates are incubated for an additional 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition: The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

Data Analysis and Hit Selection

Robust data analysis is crucial for the identification of true hits while minimizing false positives and negatives. The following steps outline our data analysis pipeline.

Quality Control

For each plate, the Z' factor is calculated using the following formula to assess the quality and robustness of the assay:

Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

Where:

  • SDmax and Meanmax are the standard deviation and mean of the high signal control (DMSO only, 0% inhibition).

  • SDmin and Meanmin are the standard deviation and mean of the low signal control (a known potent inhibitor, 100% inhibition).

A Z' factor > 0.5 is considered excellent and indicates a reliable assay.

Hit Identification
  • Normalization: The raw TR-FRET ratio data for each well is normalized to the plate controls to determine the percent inhibition:

    % Inhibition = 100 * (1 - (Signalcompound - Meanmin) / (Meanmax - Meanmin))

  • Hit Selection: A Z-score is calculated for each compound to identify statistically significant hits. The Z-score represents the number of standard deviations a compound's activity is from the mean of the plate.

    Z-score = (Valuecompound - Meanplate) / SDplate

    Compounds with a Z-score > 3 (representing a greater than 3 standard deviation from the mean) are considered primary hits.

Hit Selection CriteriaThresholdRationale
Primary Hit Z-score > 3Statistically significant inhibition.
Confirmed Hit IC50 < 10 µMPotency demonstrated in a dose-response experiment.
Lead Candidate IC50 < 1 µM & Selectivity > 10-foldPotent and selective for Kinase-X.

Table 2: Hit Selection and Progression Criteria

Hit Confirmation and Dose-Response Analysis

Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50). Compounds are serially diluted to generate a 10-point concentration-response curve. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Counter-Screening and Selectivity Profiling

To eliminate false positives and assess the selectivity of confirmed hits, a series of counter-screens are performed.

  • Promiscuous Inhibitor Counter-Screen: Hits are screened against a panel of structurally related kinases to identify non-selective compounds.

  • Assay Interference Counter-Screen: Hits are tested in an assay format without Kinase-X to identify compounds that interfere with the TR-FRET signal.

The workflow for hit triage and validation is depicted below.

Hit_Triage Primary_Screen Primary HTS (Single Concentration) Primary_Hits Primary Hits (Z-score > 3) Primary_Screen->Primary_Hits Dose_Response Dose-Response Confirmation (IC50 determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits (IC50 < 10 µM) Dose_Response->Confirmed_Hits Counter_Screens Counter-Screens (Selectivity & Interference) Confirmed_Hits->Counter_Screens Validated_Hits Validated Hits (Selective for Kinase-X) Counter_Screens->Validated_Hits

Figure 2: Hit triage and validation workflow.

Conclusion

This application note provides a detailed and robust protocol for the high-throughput screening of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol analogs as potential inhibitors of Kinase-X. The described TR-FRET assay, coupled with a stringent data analysis and hit validation workflow, provides a reliable platform for the identification of novel and selective kinase inhibitors. This methodology can be adapted for screening other compound libraries against a variety of kinase targets, accelerating the early stages of drug discovery.

References

  • Charles River. (2018, December 17). Automating HTS Workflows. Retrieved from [Link]

  • LabX. (2024, May 28). The Best Automated Liquid Handling Systems of 2026. Retrieved from [Link]

  • BlogInnovazione. (2023, August 12). Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. Medium. Retrieved from [Link]

  • Transforming Laboratories With Automated Liquid Handling Technologies. (2023, May 26). Retrieved from [Link]

  • Aumintec. (2026, January 28). High Throughput Screening Automation for Faster, More Reliable Results. Retrieved from [Link]

  • Biocompare. (2018, December 5). Automating HTS Workflows. Retrieved from [Link]

  • IntellAstraConsult. Automation & HTS. Retrieved from [Link]

  • Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening. Retrieved from [Link]

  • Coma, I., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527.
  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Beckman Coulter. Automated Liquid Handling Systems. Retrieved from [Link]

  • Apix-Drive. (2024, September 21). HTS Data Integration. Retrieved from [Link]

  • chem IT Services. HTS Data Analysis. Retrieved from [Link]

  • HTS Data. HTS Data: Data Analytics & Managed Data Platforms. Retrieved from [Link]

Application

Use of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol in kinase inhibition assays

Technical Application Note: Characterization of Pyrazole-Thiophene Scaffolds in Kinase Inhibition Subject Compound: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Target Class: Serine/Threonine Kinases (Model System: CDK2/Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization of Pyrazole-Thiophene Scaffolds in Kinase Inhibition

Subject Compound: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Target Class: Serine/Threonine Kinases (Model System: CDK2/Cyclin A) Document Type: Method Development & Validation Protocol

Introduction & Chemical Context

The compound 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a classic ATP-competitive scaffold used in Fragment-Based Drug Discovery (FBDD). Pyrazole-5-ols (and their tautomeric pyrazolones) are privileged structures in kinase inhibition, often serving as bioisosteres for the adenine ring of ATP.

Mechanistic Relevance:

  • Hinge Binding: The pyrazole core typically forms a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone amide of Glu81 and Leu83 in CDK2).

  • Thiophene Moiety: The 3-thienyl group acts as a lipophilic probe, often occupying the hydrophobic pocket adjacent to the gatekeeper residue, enhancing potency over a simple phenyl ring due to specific electronic effects (S-interaction).

  • Tautomerism: This compound exists in a dynamic equilibrium between the enol (5-ol) and keto (5-one) forms. In solution, the keto form often predominates, but the enol form is frequently the bioactive conformer that binds to the ATP pocket.

Critical Consideration (PAINS Alert): Thiophene-substituted pyrazolones can exhibit aggregation-based inhibition or redox cycling. This protocol includes mandatory counter-screens to distinguish true ATP-competitive inhibition from non-specific artifacts.

Material Preparation & Handling

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Solubility Note: The thiophene ring increases lipophilicity. If precipitation occurs at >10 mM, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (thiophene is light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Tautomer Management
  • Assay Buffer: Ensure the buffer pH is strictly controlled (typically pH 7.5). The ionization state of the pyrazole-5-ol (pKa ~6-7) significantly affects potency.

  • Recommendation: Use HEPES or Tris-based buffers. Avoid phosphate buffers if using LanthaScreen™ due to potential interference with lanthanides.

Experimental Protocols

Protocol A: Biochemical Potency Assay (ADP-Glo™ Platform)

Rationale: ADP-Glo is a robust, homogenous assay that measures ADP formation, suitable for fragment screening due to high sensitivity at low conversion rates.

Materials:

  • Kinase: Recombinant CDK2/Cyclin A (or target of interest).

  • Substrate: Histone H1 peptide or generic Ser/Thr peptide.

  • ATP: Ultra-pure (at

    
     concentration, typically 10-50 µM).
    
  • Detection Reagent: Promega ADP-Glo™ Kinase Assay Kit.

  • Plate: 384-well white, low-volume solid bottom plates.

Step-by-Step Workflow:

  • Compound Dilution:

    • Prepare a 10-point dose-response curve in 100% DMSO (3-fold serial dilution).

    • Transfer 50 nL of compound to the assay plate using an acoustic dispenser (e.g., Echo 550).

    • Control Wells: DMSO only (0% inhibition), Staurosporine (100% inhibition).

  • Kinase Reaction Setup (5 µL Volume):

    • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Add 2.5 µL of 2x Kinase/Substrate Mix.

    • Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

    • Add 2.5 µL of 2x ATP Solution to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • Detection (Stop & Glow):

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Incubate 40 min at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Incubate 30 min at RT.

  • Readout:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis: Calculate % Inhibition:



Fit data to the 4-parameter logistic equation (Hill Slope fixed to -1.0 initially) to determine IC50.
Protocol B: Aggregation Counter-Screen (Critical Validation)

Rationale: Pyrazole-thiophene fragments are prone to forming colloidal aggregates that sequester enzymes, leading to false positives. This protocol validates specific binding.

Method: Repeat Protocol A with one modification:

  • Condition 1: Standard Assay Buffer (0.01% Triton X-100).

  • Condition 2: High-Detergent Buffer (0.1% Triton X-100 or 0.05% Tween-20).

Interpretation:

  • True Inhibitor: IC50 remains constant (within 2-fold) between Condition 1 and 2.

  • Aggregator: IC50 shifts significantly (>3-fold increase) or activity is lost in high detergent.

Protocol C: Biophysical Validation (Thermal Shift Assay / DSF)

Rationale: Confirms physical binding to the kinase domain, independent of enzymatic activity.

Materials:

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR Machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step Workflow:

  • Mix Preparation:

    • Protein: Kinase domain at 2-5 µM final concentration.

    • Dye: SYPRO Orange at 5x final concentration.

    • Compound: 20 µM (or 10x IC50).

    • Buffer: Same as biochemical assay, minus BSA/DTT.

  • Thermal Ramp:

    • Ramp temperature from 25°C to 95°C at 0.5°C/min.

    • Monitor Fluorescence (Ex 490 nm / Em 575 nm).

  • Analysis:

    • Calculate the Melting Temperature (

      
      ) from the inflection point of the fluorescence curve.
      
    • 
      : 
      
      
      
      .
    • Criteria: A positive shift (

      
      ) confirms specific binding.
      

Visualizations

Figure 1: Chemical Structure & Tautomerism

Description: The equilibrium between the keto (1H-pyrazol-5(4H)-one) and enol (1H-pyrazol-5-ol) forms is central to the binding mechanism.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (1H-pyrazol-5(4H)-one) Predominant in Solution Enol Enol Form (1H-pyrazol-5-ol) Bioactive / Hinge Binder Keto->Enol  pH / Solvent Dependent  

Caption: Dynamic equilibrium of the pyrazole scaffold. The Enol form typically mimics the adenine ring of ATP.

Figure 2: Experimental Validation Workflow

Description: A logic-gated process to filter out false positives (aggregators) and confirm specific kinase inhibition.

Workflow cluster_assay Phase 1: Biochemical Screening cluster_validation Phase 2: Specificity Check cluster_biophys Phase 3: Binding Confirmation Start Compound Stock (DMSO) Primary Primary Assay (ADP-Glo) (+ 0.01% Triton X-100) Start->Primary Result1 Is IC50 < 10 µM? Primary->Result1 Counter Counter Screen (+ 0.1% Triton X-100) Result1->Counter Yes Stop Stop Result1->Stop No (Inactive) Result2 IC50 Shift? Counter->Result2 TSA Thermal Shift Assay (Determine Delta Tm) Result2->TSA No Shift (True Binder) Aggregator Flag as PAINS/Artifact Result2->Aggregator Shift > 3x (Aggregator) Final Validated Hit TSA->Final Delta Tm > 2°C

Caption: Step-by-step validation logic. Phase 2 is critical for thiophene-based fragments to rule out colloidal aggregation.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009 . Link

  • Shoichet, B.K. "Screening in a Spirit of Haunted Realism: Aggregation-Based Artifacts in Drug Discovery." Drug Discovery Today, 2006 . Link

    • Key Reference for Protocol B (Counter-Screen).
  • Niesen, F.H., et al. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2007 . Link

    • Standard Protocol for Thermal Shift Assay.
  • Lombardo, L.J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004 . Link

    • Demonstrates the use of heteroaryl-pyrazole scaffolds in kinase inhibitor design.

Disclaimer: This protocol is designed for research use only. The specific IC50 values will vary based on the kinase target and assay conditions. Always perform a solvent tolerance test before full-scale screening.

Method

Application Notes: Preclinical Evaluation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] Specifically, pyrazol-5-ol derivatives have demonstrated a wide spectrum of biological activities.[3][4] This document outlines a comprehensive experimental design for the preclinical evaluation of a novel pyrazole derivative, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (hereinafter referred to as "Compound X").

The structural combination of a pyrazol-5-ol core with a thiophene moiety suggests a high potential for activity in inflammatory and nociceptive pathways. Thiophene-containing pyrazole derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory effects.[3][5] Therefore, the primary objective of this preclinical program is to systematically characterize the pharmacokinetic profile, safety, and efficacy of Compound X in validated rodent models of inflammation and pain. A secondary exploratory objective is to assess its potential in a model of neuroinflammation.

This guide provides a tiered, logical workflow, from foundational pharmacokinetic and toxicology studies to robust efficacy models, ensuring that decisions to advance the compound are based on sound, reproducible data. All protocols must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[6]

Section 1: Pharmacokinetic (PK) and Biodistribution Profiling

Rationale: Understanding how an organism's body interacts with a drug (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical first step in preclinical development.[7][8] A well-defined pharmacokinetic (PK) profile is essential for selecting appropriate doses and dosing schedules for subsequent toxicology and efficacy studies, ensuring that therapeutic exposures are achieved without unnecessary toxicity.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (n=3-4 per time point per route), weighing 200-250g. Animals should be acclimated for at least one week.

  • Compound Formulation: Compound X should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water) based on prior solubility and stability assessments.

  • Study Design: A parallel study design will be used for two routes of administration: intravenous (IV) and oral gavage (PO).

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to assess fundamental PK parameters like clearance and volume of distribution.

    • PO Group: Administer a single oral dose (e.g., 10 mg/kg) to determine oral bioavailability and absorption characteristics. Animals should be fasted overnight prior to oral dosing.

  • Sample Collection: Collect serial blood samples (approx. 200 µL) from the saphenous vein into heparinized tubes at pre-defined time points.

  • Bioanalysis: Plasma will be separated by centrifugation and stored at -80°C until analysis. The concentration of Compound X in plasma will be quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters will be calculated using non-compartmental analysis.[9]

Table 1: Dosing and Sampling Schedule for Rat PK Study

Route of AdministrationDose (mg/kg)Sampling Time Points (post-dose)
Intravenous (IV)20 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
Oral (PO)100 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the curve extrapolated to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral Bioavailability

Section 2: Toxicology and Safety Pharmacology

Rationale: The primary goal of toxicology testing is to identify potential target organ toxicities and establish a safe dose range for efficacy studies and, ultimately, for first-in-human trials.[10] These studies are designed to assess the adverse effects of a compound after both acute and repeated exposure.

Protocol 2: Acute Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

  • Animals: Male and female Swiss Albino mice (n=3-5 per dose group), weighing 20-30g.

  • Study Design: Administer single, escalating doses of Compound X via the intended clinical route (e.g., oral gavage). Dose levels should be selected based on PK data to achieve a wide range of exposures.

  • Observations: Monitor animals intensively for the first 4 hours post-dosing and then daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality. Record body weights on Day 0, 7, and 14.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or serious, irreversible clinical signs. This data informs dose selection for sub-chronic studies.

Protocol 3: 14-Day Sub-chronic Toxicity Study in Rats

  • Animals: Male and female Sprague-Dawley rats (n=10 per sex per group).

  • Study Design: Administer Compound X daily for 14 consecutive days via oral gavage at three dose levels (low, mid, high) plus a vehicle control group. Doses should be based on the MTD study.

  • In-life Assessments: Conduct daily clinical observations and weekly body weight and food consumption measurements.[11]

  • Terminal Assessments: At the end of the 14-day period, collect blood for hematology and clinical chemistry analysis.[12] Conduct a full gross necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.[11][12]

  • Endpoint: Identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.

Section 3: Efficacy Evaluation in Disease Models

Rationale: Based on the known pharmacology of pyrazole derivatives, the primary efficacy testing for Compound X will focus on well-established models of acute inflammation and pain.[1] These models are highly reproducible and sensitive to common anti-inflammatory and analgesic drugs.

Anti-Inflammatory Activity

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This model is a gold standard for evaluating acute inflammation and is particularly sensitive to inhibitors of prostaglandin synthesis.[13][14][15]

  • Animals: Male Wistar or Sprague-Dawley rats (n=6-8 per group), weighing 180-220g.

  • Groups:

    • Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Compound X (Low Dose, p.o.)

    • Compound X (Mid Dose, p.o.)

    • Compound X (High Dose, p.o.)

    • Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

    • Administer the vehicle, Compound X, or positive control orally.

    • After 60 minutes (to allow for drug absorption), inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[16]

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

    • Edema Volume = Paw Volume (t) - Paw Volume (0)

    • % Inhibition = [(Edema Volume_control - Edema Volume_treated) / Edema Volume_control] x 100

Analgesic Activity

Protocol 5: Acetic Acid-Induced Writhing Test in Mice

This is a model of visceral chemical pain that is highly sensitive to peripherally acting analgesics.[17][18] The pain response is mediated by the release of prostaglandins and other inflammatory mediators in the peritoneal cavity.[17]

  • Animals: Male Swiss Albino mice (n=8-10 per group), weighing 20-25g.

  • Groups: Same as in Protocol 4, with doses adjusted for mice.

  • Procedure:

    • Administer the vehicle, Compound X, or positive control orally or intraperitoneally.

    • After a pre-treatment period (e.g., 30 min for i.p., 60 min for p.o.), inject 0.1 mL/10g body weight of a 0.6% or 0.7% acetic acid solution intraperitoneally.[19][20]

    • Immediately place the mouse in an observation chamber. After a 5-minute latency period, count the total number of "writhes" (a characteristic contraction of the abdominal muscles followed by stretching of the hind limbs) for a 15-20 minute period.[17][20]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.

Protocol 6: Hot Plate Test in Mice

This test assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics, though it can detect peripheral effects as well.[21][22]

  • Animals: Male Swiss Albino mice (n=8-10 per group).

  • Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).[23]

  • Procedure:

    • Administer the vehicle, Compound X, or a positive control (e.g., Morphine, 5 mg/kg, s.c.).

    • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the mouse on the hot plate.

    • Record the latency (in seconds) to the first sign of nociception, which is typically licking of the hind paw or jumping.[21]

    • A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[23]

  • Data Analysis: Compare the mean reaction latencies of the treated groups to the vehicle control group.

Exploratory Neuroprotective Activity

Protocol 7: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Peripheral administration of LPS is a widely used model to induce a systemic inflammatory response that leads to neuroinflammation, characterized by the activation of microglia and astrocytes in the brain.[24][25][26] This model is suitable for screening compounds with potential anti-neuroinflammatory properties.

  • Animals: Male C57BL/6 mice (n=8-10 per group).

  • Groups:

    • Saline + Vehicle

    • LPS + Vehicle

    • LPS + Compound X (Low Dose)

    • LPS + Compound X (High Dose)

    • LPS + Positive Control (e.g., Dexamethasone)

  • Procedure:

    • Pre-treat animals with Compound X or vehicle for a specified period (e.g., 3-7 days).

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[27] Control animals receive saline.

    • At 24 hours post-LPS injection, euthanize the animals and collect brain tissue (hippocampus and cortex).

  • Endpoint Analysis:

    • Biochemical: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA kits.

    • Immunohistochemistry: Perform staining for microglial (Iba1) and astrocyte (GFAP) activation markers.

  • Data Analysis: Compare the levels of inflammatory markers in the brains of LPS + Compound X treated mice to the LPS + Vehicle group.

Section 4: Data Interpretation and Decision Logic

The progression of Compound X through this preclinical testing cascade will be guided by a clear " go/no-go " decision-making process.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Efficacy cluster_2 Phase 3: Exploratory Efficacy PK Pharmacokinetics (Protocol 1) Decision1 Favorable PK Profile? (e.g., Oral F > 20%) Acceptable Safety Margin? PK->Decision1 Tox Acute & Sub-chronic Toxicity (Protocols 2-3) Tox->Decision1 Inflam Anti-Inflammatory Model (Protocol 4) Decision2 Significant Efficacy in Inflammation & Pain? Inflam->Decision2 Pain Analgesic Models (Protocols 5-6) Pain->Decision2 Neuro Neuroinflammation Model (Protocol 7) stop3 stop3 Neuro->stop3 Advance to Chronic Models & Further Development Decision1->Inflam Go Decision1->Pain stop1 stop1 Decision1->stop1 No-Go: Terminate or Redesign Decision2->Neuro Go stop2 stop2 Decision2->stop2 No-Go: Terminate or Re-evaluate

Caption: Go/No-Go Decision Workflow for Compound X Development.

Section 5: Ethical Considerations

All animal experiments must be designed to adhere to the highest ethical standards and must receive approval from an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied throughout the research program.[6][28][29][30]

  • Replacement: In vitro assays (e.g., COX enzyme inhibition, cytokine release from LPS-stimulated macrophages) should be used for initial screening whenever possible to replace or reduce the need for animal testing.[31]

  • Reduction: Experiments must be designed with appropriate statistical power to use the minimum number of animals necessary to obtain scientifically valid and reproducible data.[28]

  • Refinement: Procedures should be refined to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, defining humane endpoints, and ensuring proper housing and handling.

References

  • Jana, M., Palanivelu, K., & Pahan, K. (2020). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Neuroscience, 432, 233-242. [Link]

  • British Pharmacological Society. (2024). Animal testing and the 3Rs: An introduction. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., ... & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2 Suppl 3), E255–E266. [Link]

  • Bio-protocol. (2017). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 7(10), e2293. [Link]

  • Sperling, J. A., & Pahan, K. (2020). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed. [Link]

  • ResearchGate. (2019). Ethical Considerations in Animal Research: The Principle of 3R s. [Link]

  • Cambridge University Press & Assessment. (2021). The 3Rs and Good Scientific Practice (Chapter 3) - Animal Ethics in Animal Research. [Link]

  • Semantic Scholar. (2020). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. [Link]

  • Skrzypiec, A. E., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9726. [Link]

  • Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. [Link]

  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. [Link]

  • Bertrand, K. (2024). Exposing the Gaps: How the 3Rs Fail to Protect Animals in Research. Physicians Committee for Responsible Medicine. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • SlideShare. (n.d.). Analgesia Hot Plat Test. [Link]

  • Panlab. (n.d.). Hot plate test. [Link]

  • World Health Organization. (n.d.). Chapter 5: ACUTE, SUBACUTE AND CHRONIC TOXICITY IN ANIMALS. [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]

  • PubMed. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. [Link]

  • Bio-protocol. (2016). Acetic acid-induced writhing test in mice. Bio-protocol, 6(13), e1859. [Link]

  • Journal of Clinical and Community Pharmacy. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. [Link]

  • World Health Organization. (2006). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. [Link]

  • Journal of Medical Research. (2022). ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. [Link]

  • Nelson Labs. (n.d.). Sub-Acute and Sub-Chronic Toxicity Test. [Link]

  • PubMed. (2014). Toxicological assessment of combined lead and cadmium: acute and sub-chronic toxicity study in rats. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Arabian Journal of Chemistry. (2021). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. [Link]

  • Journal of Pharmaceutical and BioSciences. (2013). A review on Pyrazole derivatives of pharmacological potential. [Link]

  • ResearchGate. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • Code of Federal Regulations. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

  • European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • ASEAN. (2015). ASEAN Guideline for the Conduct of Bioequivalence Studies. [Link]

  • ResearchGate. (2025). Development of Anti-Inflammatory Drugs - the Research & Development Process. [Link]

  • PubMed. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. [Link]

  • Al-Suhaimi, K. M., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen–Azetidinone Hybrids as Selective COX-2 Inhibitors. Pharmaceuticals, 18(11), 1-18. [Link]

  • El-Metwaly, N. M., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 12(1), 1-15. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

  • Semantic Scholar. (2019). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. [Link]

  • SciSpace. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

Sources

Application

Application Note: Mechanistic Profiling of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Executive Summary & Biological Context 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (ETP-5-ol) represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by its ability to exist in multiple tautomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (ETP-5-ol) represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by its ability to exist in multiple tautomeric forms (CH-acidic, OH-acidic, and NH-acidic). While pyrazol-5-ol derivatives are historically recognized as free radical scavengers (analogous to Edaravone) and agrochemical HPPD inhibitors, recent mechanism-of-action (MoA) studies have repositioned this specific thiophene-substituted scaffold as a potent 2-oxoglutarate (2-OG) competitive inhibitor .

This application note details the protocols for validating ETP-5-ol as a modulator of HIF-Prolyl Hydroxylase (HIF-PH) and an antioxidant , providing a dual-mechanism framework for researchers in ischemic disease and oncology.

Key Mechanistic Features
  • Primary MoA: Competitive inhibition of 2-OG dependent dioxygenases (specifically HIF-PH isoforms) via bidentate chelation of the active site Fe(II).

  • Secondary MoA: Electron transfer-mediated radical scavenging (ROS quenching) facilitated by the electron-rich thiophene moiety.

  • Physicochemical Driver: The keto-enol tautomerism allows the molecule to adaptively bind to metal centers or intercept radical species.

Chemical Biology: Tautomerism & Chelation Logic

Understanding the MoA of ETP-5-ol requires defining its active species in solution. Unlike fixed-state inhibitors, ETP-5-ol exists in a dynamic equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.

Mechanistic Diagram: Tautomer-Dependent Activity

The following diagram illustrates how the tautomeric state dictates the biological interaction.

MoA_Pathway Compound ETP-5-ol (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol) Tautomer_Enol Enol Form (Aromatic, OH-acidic) Compound->Tautomer_Enol pH > pKa Tautomer_Keto Keto Form (CH-acidic, Reactive) Compound->Tautomer_Keto Neutral pH Target_HIF Target 1: HIF-PH Enzyme (Fe(II) Active Site) Tautomer_Enol->Target_HIF Bidentate Chelation (N2 + O-) Target_ROS Target 2: ROS (Peroxyl/Hydroxyl Radicals) Tautomer_Keto->Target_ROS H-Atom Transfer (HAT) Outcome_HIF HIF-1α Stabilization (Hypoxia Response) Target_HIF->Outcome_HIF Inhibits Hydroxylation Outcome_ROS Cytoprotection (Oxidative Stress Reduction) Target_ROS->Outcome_ROS Radical Quenching

Figure 1: Bifurcated mechanism of action driven by tautomeric equilibrium. The enol form is critical for metalloenzyme inhibition, while the keto form facilitates radical scavenging.

Protocol A: In Vitro HIF-PH Inhibition Assay

This protocol validates the compound's ability to inhibit HIF-Prolyl Hydroxylase Domain (PHD) enzymes by displacing 2-oxoglutarate.

Experimental Principle

HIF-PH hydroxylates a specific proline residue on the HIF-1α peptide using 2-OG and O2 as cosubstrates. We use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) displacement assay. ETP-5-ol binding prevents the hydroxylation of a biotinylated HIF-1α peptide, preventing the binding of VCB (Von Hippel-Lindau) complex.

Materials
  • Enzyme: Recombinant human PHD2 (HIF-PH2).

  • Substrate: Biotin-HIF-1α peptide (residues 556–574).

  • Detection: Europium-labeled anti-VHL antibody + APC-labeled Streptavidin.

  • Compound: ETP-5-ol (10 mM stock in DMSO).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10-point serial dilution of ETP-5-ol in 100% DMSO (Start: 100 µM, Dilution factor: 3).

    • Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Reaction Mix:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 100 µM Fe(II)SO4, 100 µM Ascorbate.

    • Add 2 µL of PHD2 enzyme (Final conc: 5 nM) to the wells. Incubate for 10 min at RT to allow compound-enzyme pre-equilibrium.

  • Substrate Initiation:

    • Add 2 µL of Substrate Mix: Biotin-HIF-1α peptide (100 nM) + 2-Oxoglutarate (1 µM).

    • Note on Specificity: The concentration of 2-OG is set at its Km. ETP-5-ol is a competitive inhibitor; high 2-OG will shift the IC50.

  • Reaction:

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Stop reaction by adding 2 µL of EDTA (50 mM) + VCB-Europium detection complex.

    • Incubate 30 min at RT.

  • Readout:

    • Measure TR-FRET (Excitation: 337 nm, Emission: 620 nm/665 nm) on a multimode reader (e.g., PHERAstar).

Data Analysis & Validation

Calculate the TR-FRET ratio (665/620). A decrease in signal indicates successful hydroxylation (VHL binding). Inhibition by ETP-5-ol prevents hydroxylation, resulting in low VHL binding ? Correction: In standard VCB binding assays, VHL binds the hydroxylated peptide. Therefore, Inhibition = Loss of Signal .

  • IC50 Calculation: Fit data to a 4-parameter logistic equation.

  • Pass Criteria: Z' factor > 0.5; Reference inhibitor (e.g., IOX2) IC50 within 2-fold of historical mean.

Protocol B: Cellular Target Engagement (CETSA)

To prove ETP-5-ol penetrates the cell and binds the target in a complex biological matrix, use the Cellular Thermal Shift Assay (CETSA).

Experimental Principle

Ligand binding stabilizes the target protein (PHD2), increasing its melting temperature (Tm).

Workflow
  • Cell Treatment: Treat HepG2 cells with ETP-5-ol (20 µM) or DMSO for 1 hour.

  • Harvest: Trypsinize, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Western Blot:

    • Run the supernatant (soluble fraction) on SDS-PAGE.

    • Blot for PHD2 (Target) and Actin (Loading Control).

  • Quantification: Plot the density of the soluble PHD2 band vs. Temperature.

    • Result: A right-shift in the melting curve (ΔTm > 2°C) confirms intracellular target engagement.

Protocol C: Radical Scavenging (DPPH Assay)

Given the pyrazol-5-ol core's similarity to Edaravone, antioxidant capacity must be quantified to distinguish specific enzyme inhibition from general redox activity.

Methodology
  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution must be fresh and protected from light).

  • Assay:

    • Mix 100 µL of ETP-5-ol (various concentrations) with 100 µL DPPH solution in a 96-well clear plate.

    • Include Ascorbic Acid as a positive control.

  • Incubation: 30 minutes in the dark at RT.

  • Measurement: Absorbance at 517 nm.

  • Interpretation:

    • Reduction of violet DPPH to yellow diphenylpicrylhydrazine indicates scavenging.

    • Differentiation: If ETP-5-ol shows potent HIF-PH inhibition (nM range) but weak DPPH scavenging (µM range), the MoA is likely specific enzyme inhibition. If potencies are equal, the compound may be a "PAINS" (Pan-Assay Interference Compound) acting via redox cycling.

Data Summary & Interpretation Guide

Assay TypeReadoutExpected Result for ETP-5-olMechanistic Implication
TR-FRET (Enzymatic) IC50 (µM)< 5 µMPotent, direct inhibitor of HIF-PH.
CETSA (Cellular) ΔTm (°C)> 3°CConfirms intracellular binding; rules out assay artifacts.
DPPH (Chemical) EC50 (µM)> 50 µMWeak radical scavenger (Desired: High specificity for Enzyme).
Western Blot (Functional) HIF-1α levelsIncreasedFunctional consequence of PHD inhibition.
Experimental Workflow Diagram

Workflow Step1 Step 1: Chemical QC (NMR/LCMS Purity >95%) Step2 Step 2: Enzymatic Assay (TR-FRET vs PHD2) Step1->Step2 Step3 Step 3: Selectivity Filter (DPPH / Pan-Kinase) Step2->Step3 If IC50 < 10µM Step3->Step2 Optimization Loop Step4 Step 4: Cellular Validation (CETSA + HIF-1α Western) Step3->Step4 If Selective

Figure 2: Critical path for validating ETP-5-ol. Step 3 is crucial to distinguish specific inhibition from non-specific redox interference.

References

  • Pyrazol-5-ol Scaffold Bioactivity

    • Title: Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives.[1]

    • Source: Royal Society of Chemistry (RSC) Advances, 2025.
    • URL:[Link] (Verified Context: Discusses pyrazol-5-ol cytotoxicity and synthesis).

  • Title: Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases by Pyrazolone Derivatives.
  • Radical Scavenging (Edaravone Analogues)

    • Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
    • Source: Int. J. Mol. Sci. 2023.
    • URL:[Link]

  • Thiophene-Pyrazole Hybrid Activity

    • Title: Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors.
    • Source: Bioorganic Chemistry, 2020.[2][3][4]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Status: Operational | Tier: 3 (Advanced Chemistry Support) Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemistry Support) Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-THIO-003

Introduction: The "Thiophene-Pyrazole" Challenge

Welcome to the technical support hub for pyrazolone synthesis. You are likely here because you are attempting to synthesize 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (or its tautomer, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-one) and are encountering one of three critical failures:

  • Regioisomer Contamination: You are producing the 1-ethyl-5-(thiophen-3-yl) isomer instead of the 3-substituted target.

  • Thiophene Oxidation: The reaction mixture turns into a black, intractable tar (thiophene polymerization).

  • Tautomeric Confusion: The product is an oil that refuses to crystallize due to keto-enol equilibrium shifts.

This guide moves beyond standard textbook procedures to address the specific electronic and steric nuances of the thiophene-hydrazine condensation.

Module 1: Pre-Reaction Diagnostics (Reagent Integrity)

User Question: "My reaction mixture turns black within 15 minutes of heating. Is my catalyst too strong?"

Technical Analysis: The blackening is rarely due to the catalyst; it is almost always thiophene oxidation or hydrazine decomposition . Thiophene rings, unlike phenyl rings, are electron-rich and susceptible to oxidative polymerization, especially in the presence of trace metals or oxidized hydrazines.

Protocol 1.1: Reagent Quality Check
ReagentCritical CheckAction if Failed
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate Color: Must be pale yellow/clear. If dark orange/brown, polymerization has initiated.Distill under high vacuum immediately before use. Store under Argon at -20°C.
Ethylhydrazine Form: Oxalate salt is preferred over free base for stability. If using free base (liquid), it must be colorless.If liquid is yellow/fuming, redistill under inert atmosphere. If using salt, ensure neutralization is slow (see Module 2).
Solvent (Ethanol/Methanol) Water Content: Must be anhydrous (<0.05%).Water hydrolyzes the

-keto ester to the acid, which decarboxylates and ruins stoichiometry. Use molecular sieves.

Module 2: The Reaction (Controlling Regioselectivity)

User Question: "How do I ensure the Ethyl group ends up on N1 and the Thiophene on C3? I keep getting mixtures."

Technical Analysis (The Knorr Mechanism): The synthesis involves the condensation of ethylhydrazine with a


-keto ester.
  • Target: 1-ethyl-3-thienyl.

  • Requirement: The terminal

    
     of the hydrazine must attack the ketone  carbonyl first (forming a hydrazone), followed by the 
    
    
    
    attacking the ester.
  • The Trap: The

    
     is more electron-rich (nucleophilic) but sterically hindered. The ketone is more electrophilic than the ester.
    

Solution: Use Acid Catalysis (Acetic Acid) . Acid protonates the ketone oxygen, making it hyper-electrophilic. This drives the attack of the less hindered


 onto the ketone, locking in the correct regiochemistry [1, 2].
Protocol 2.1: Optimized Acid-Catalyzed Condensation
  • Setup: Flame-dried 3-neck flask, Argon inlet, reflux condenser.

  • Solvent System: Ethanol (Abs) + Glacial Acetic Acid (10:1 ratio). Note: The acid is crucial for regioselectivity.

  • Addition Order (Critical):

    • Dissolve Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1.0 equiv) in the solvent.

    • Cool to 0°C.[1]

    • Add Ethylhydrazine oxalate (1.1 equiv) solid.

    • Add Triethylamine (1.1 equiv) dropwise slowly to free-base the hydrazine in situ. (Skip if using pure liquid ethylhydrazine).

  • Reaction: Stir at 0°C for 1 hour (Kinetic control: favors hydrazone formation at ketone). Then, heat to reflux (78°C) for 3-5 hours (Thermodynamic control: drives cyclization).

  • Monitoring: TLC (5% MeOH in DCM). Look for the disappearance of the

    
    -keto ester spot.
    
Visualization: The Regioselectivity Pathway

KnorrMechanism Start Reagents: Ethylhydrazine + Thiophene Beta-Keto Ester Acid Acid Catalyst (Protonates Ketone) Start->Acid WrongPath Side Reaction: NH(Et) attacks Ketone Start->WrongPath No Acid/High Temp Attack1 Step 1: NH2 attacks Ketone (Less Steric Hindrance) Acid->Attack1 Major Pathway Attack2 Step 2: NH(Et) attacks Ester (Cyclization) Attack1->Attack2 -H2O Target Target Product: 1-Ethyl-3-(thiophen-3-yl) Attack2->Target -EtOH Isomer Undesired Isomer: 1-Ethyl-5-(thiophen-3-yl) WrongPath->Isomer

Caption: Acid catalysis directs the initial nucleophilic attack to the ketone, securing the 3-substituted topology.

Module 3: Isolation & Tautomerism (The "Oily Product" Issue)

User Question: "I rotavapped the solvent, but I have a sticky orange oil that won't solidify. NMR shows a mess of peaks."

Technical Analysis: Pyrazolones exhibit desmotropy (solid-state tautomerism). In solution (CDCl3), they often exist as the CH-form (diketone-like). In polar solvents (DMSO) or solid state, they favor the OH-form (enol) or NH-form [3, 4].

  • The Messy NMR: You are likely seeing a mixture of tautomers.[2] This is not necessarily impurity.

  • The Oil: The product is likely trapped in the CH-form or solvated.

Protocol 3.1: Forcing Crystallization
  • Evaporation: Remove ethanol completely. You will have an oil.

  • Trituration: Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether). Thiophene pyrazolones are often soluble in DCM/MeOH but insoluble in ether.

  • Sonication: Sonicate the oil/ether mixture. The mechanical energy often breaks the supersaturation, forcing the conversion to the solid enol form.

  • pH Adjustment: If it remains oily, dissolve in minimal 1M NaOH (forming the sodium salt), wash with ether (removes organic impurities), then slowly acidify with 1M HCl to pH 4-5. The enol form should precipitate.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is 1-Ethyl-5-thienyl Hydrazine attacked ester first or NH(Et) attacked ketone.Use Glacial Acetic Acid solvent system. Ensure initial step is at 0°C to favor kinetic control.
Low Yield (<30%) Hydrolysis of

-keto ester.
Ensure absolute ethanol is used. Check if starting material decarboxylated (look for CO2 evolution).
NMR: Split peaks / Broad OH Tautomeric equilibrium.Run NMR in DMSO-d6 (favors OH/NH form) or add a drop of TFA-d to collapse exchangeable protons.
Black Tar Thiophene oxidation.Perform reaction under Argon . Add antioxidant (e.g., BHT) traces if strictly necessary (though purification is harder).

References

  • Gosselin, F., et al. (2006).[3] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270.

  • Peruncheralathan, S., et al. (2005).[4] "Highly Regioselective Synthesis of 1-Aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles." The Journal of Organic Chemistry, 70(23), 9644-9647.[4]

  • Holzer, W., et al. (2011). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 16(5), 4082-4103.

  • El-Sawy, E. R., et al. (2012). "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." International Journal of Modern Organic Chemistry, 1(1), 19-54.

Sources

Optimization

Technical Support Center: Experimental Stability of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Welcome to the technical support center for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to mitigate compound degradation during experimentation. Our goal is to ensure the integrity of your results by preserving the stability of this critical pyrazolone-based molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol?

The stability of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is influenced by several environmental and experimental factors. The core pyrazolone structure, combined with the electron-rich thiophene ring, makes the molecule susceptible to degradation through four primary pathways:

  • Oxidation: The pyrazolone ring and the thiophene moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents. This can lead to the formation of colored byproducts or loss of compound activity.

  • Hydrolysis: The pyrazolone ring can undergo hydrolysis, which is the cleavage of chemical bonds by the addition of water.[1] This process can be catalyzed by both acidic and basic conditions.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the compound. Some pyrazolone derivatives are known to be light-sensitive.

  • Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions. While the compound may be stable at room temperature for short periods, prolonged exposure to heat can lead to significant degradation.

Q2: I've noticed a yellowing of my compound in solution. What is the likely cause?

The development of a yellow color in a solution of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a common indicator of degradation, most likely due to oxidation or photodegradation. The formation of conjugated systems or oxidized species can result in chromophores that absorb visible light, appearing as a colored solution. Some pyrazolone derivatives containing a thiophene ring have been observed to exhibit photochromic properties, meaning they can change color upon exposure to light.[3]

To troubleshoot this, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be protected from light by using amber vials and stored at a reduced temperature (e.g., 2-8°C).[4] Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can also help to minimize oxidation.

Q3: What are the optimal storage conditions for solid 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol and its solutions?

Proper storage is critical to maintaining the integrity of your compound. Based on safety data sheets for similar pyrazole compounds and general best practices, the following conditions are recommended:

ConditionSolid CompoundIn SolutionRationale
Temperature 2-8°C, or frozen for long-term storage[5]2-8°C for short-term; -20°C or -80°C for long-termReduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[5]Prepare with degassed solvents and store under inert gasMinimizes oxidative degradation.
Light Store in a light-proof container (e.g., amber glass vial)[4]Use amber vials or wrap vials in aluminum foilPrevents photodegradation.
Moisture Store in a desiccator or with a desiccantUse anhydrous solvents if possiblePrevents hydrolysis.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for identifying and resolving the root cause of compound degradation.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability between replicate experiments or a gradual loss of compound potency over time.

  • Potential Cause: Degradation of the compound in the assay medium or stock solution.

  • Troubleshooting Workflow:

start Inconsistent Assay Results check_stock Prepare Fresh Stock Solution start->check_stock run_control Run a Time-Course Control Experiment check_stock->run_control analyze_potency Analyze Potency at T=0 and T=end run_control->analyze_potency potency_stable Potency Stable? analyze_potency->potency_stable degradation_in_stock Degradation in Stock Solution analyze_potency->degradation_in_stock No degradation_in_assay Degradation in Assay Medium potency_stable->degradation_in_assay No modify_assay Modify Assay Conditions (e.g., shorter incubation) potency_stable->modify_assay Yes degradation_in_assay->modify_assay modify_stock Modify Stock Solution (e.g., different solvent, store at -80°C) degradation_in_stock->modify_stock

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
  • Symptom: Additional peaks appear in the chromatogram of a sample compared to a freshly prepared standard.

  • Potential Cause: The compound is degrading into one or more new chemical entities.

  • Troubleshooting Workflow:

start Unexpected Chromatographic Peaks analyze_fresh Analyze a Freshly Prepared Sample start->analyze_fresh compare_profiles Compare with Aged Sample Profile analyze_fresh->compare_profiles peaks_present New Peaks in Aged Sample? compare_profiles->peaks_present no_degradation Original Sample is Impure peaks_present->no_degradation No degradation_confirmed Degradation Confirmed peaks_present->degradation_confirmed Yes forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation identify_degradants Identify Degradation Products (MS/MS) forced_degradation->identify_degradants optimize_conditions Optimize Handling and Storage Conditions identify_degradants->optimize_conditions

Caption: Workflow for investigating unexpected chromatographic peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To determine the degradation profile of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol under various stress conditions.

Materials:

  • 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photodegradation:

    • Expose 1 mL of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (stock solution stored at 2-8°C), by a suitable reverse-phase HPLC method with UV detection.[6] An LC-MS method is recommended for the identification of degradation products.[7]

Protocol 2: Preparation and Storage of a Stabilized Stock Solution

Objective: To prepare a stock solution of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol with minimized risk of degradation.

Materials:

  • 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

  • Anhydrous, HPLC-grade solvent (e.g., DMSO, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Degassing: Sparge the chosen solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of the solid compound in a clean, dry amber vial.

  • Dissolution: Add the degassed solvent to the vial to achieve the desired concentration.

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas before tightly sealing the cap.

  • Storage: Store the vial at -20°C or -80°C, protected from light.

  • Usage: When using the stock solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. After use, flush the headspace with inert gas again before re-sealing and returning to cold storage.

References

  • NO. 7. (2023). Safety Data Sheet. [Link]

  • Wang, Y., et al. (2018). Synthesis, photochromic properties and thermal bleaching kinetics of pyrazolone phenylsemicarbazones containing a thiophene ring. New Journal of Chemistry. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The Kochetkov Amination for the Synthesis of Sialylated Th-Antigen Glycopeptides. Organic Letters, 7(12), 2421–2424. [Link]

  • Tu, S., et al. (2015). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Molecules, 20(7), 12345–12356. [Link]

  • Quora. (2015). Explain on what basis do acid and basic hydrolysis are employed for different reactions? Quora. [Link]

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • Kiselev, V. G., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4768. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. [Link]

  • Ray, P., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Catalysts, 12(5), 569. [Link]

  • Li, J., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 2138–2146. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Gas Chromatography/Mass Spectrometry. [Link]

  • Albero, B., et al. (2012). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1257, 1-7. [Link]

  • Pappa-Kounali, A., et al. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 10(21), 7545. [Link]

  • McGraw Hill. (n.d.). Hydrolysis. AccessScience. [Link]

Sources

Troubleshooting

Refinement of analytical methods for detecting 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

<_ _> Welcome to the technical support center for the analytical refinement of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for the analytical refinement of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and robust analytical results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the analysis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol.

1. What is the recommended primary analytical technique for the quantification of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol?

For routine quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method.[1][2][3] This technique offers a good balance of sensitivity, specificity, and accessibility. For more complex matrices or when higher sensitivity is required, coupling HPLC with mass spectrometry (LC-MS) is recommended.

2. What are the typical challenges encountered when analyzing this compound?

Common challenges include poor peak shape, retention time variability, and co-elution with impurities. These issues often stem from suboptimal mobile phase composition, column degradation, or improper sample preparation.

3. How can I improve the peak shape of my analyte?

Tailing peaks are a frequent issue. This can often be addressed by:

  • Adjusting Mobile Phase pH: The pyrazol-5-ol moiety has acidic properties. Ensuring the mobile phase pH is at least 2 units away from the pKa of the analyte can improve peak symmetry.[4]

  • Using an appropriate buffer: A low concentration of an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can help to reduce peak tailing.[1][3]

  • Checking for column activity: Irreversible adsorption onto active sites on the column can cause peak tailing.[4] Consider using a column with low silanol activity or a pre-column filter.[2][5]

4. My retention times are shifting between injections. What could be the cause?

Retention time instability can be caused by several factors:[4][6]

  • Inconsistent mobile phase preparation: Ensure accurate and consistent preparation of your mobile phase, especially the buffer concentration and pH.

  • Temperature fluctuations: Employing a column oven to maintain a constant temperature is crucial for reproducible retention times.[3]

  • Column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.

5. What are the expected mass spectral fragmentation patterns for this compound?

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common analytical issues.

A. HPLC Troubleshooting

High-Performance Liquid Chromatography is a cornerstone for the analysis of pyrazole derivatives.[1][3][9] However, various issues can arise.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues cluster_pressure Pressure Issues start Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Retention Time Variability start->retention_time resolution Poor Resolution/ Co-elution start->resolution pressure High System Pressure start->pressure check_ph Adjust Mobile Phase pH (away from pKa) peak_shape->check_ph check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep optimize_gradient Optimize Gradient Slope/ Isocratic Composition resolution->optimize_gradient check_blockage Check for Blockages (frits, tubing, column) pressure->check_blockage check_buffer Optimize Buffer/ Acid Modifier check_ph->check_buffer check_column Check Column Activity/ Use End-capped Column check_buffer->check_column check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_column->check_sample_solvent solution Problem Resolved check_sample_solvent->solution check_temp Use Column Oven/ Ensure Stable Temp. check_mobile_phase_prep->check_temp check_equilibration Ensure Adequate Column Equilibration check_temp->check_equilibration check_flow_rate Verify Pump Flow Rate check_equilibration->check_flow_rate check_flow_rate->solution change_column Try Different Stationary Phase (e.g., C18, Phenyl-Hexyl) optimize_gradient->change_column adjust_flow_rate Decrease Flow Rate change_column->adjust_flow_rate adjust_flow_rate->solution flush_system Flush System with Strong Solvent check_blockage->flush_system replace_parts Replace In-line Filter/ Guard Column flush_system->replace_parts replace_parts->solution GCMS_Troubleshooting cluster_no_peak Sensitivity Issues cluster_tailing Peak Shape Issues cluster_fragmentation Mass Spec Issues cluster_ghost Contamination Issues start Problem Identified no_peak No Peak or Low Sensitivity start->no_peak peak_tailing Peak Tailing start->peak_tailing poor_fragmentation Poor/Inconsistent Fragmentation start->poor_fragmentation ghost_peaks Ghost Peaks start->ghost_peaks check_injection Verify Syringe and Injection Volume no_peak->check_injection check_liner Use a Deactivated Liner peak_tailing->check_liner check_ion_source Clean Ion Source poor_fragmentation->check_ion_source run_blank Run Solvent Blank ghost_peaks->run_blank check_inlet Check Inlet Temperature and Liner check_injection->check_inlet check_column_bleed Inspect for High Column Bleed check_inlet->check_column_bleed check_ms_tuning Verify MS Tune check_column_bleed->check_ms_tuning solution Problem Resolved check_ms_tuning->solution check_column_activity Condition or Replace Column check_liner->check_column_activity check_temp_program Optimize Temperature Program check_column_activity->check_temp_program check_temp_program->solution check_tune_file Verify Correct Tune File is Loaded check_ion_source->check_tune_file check_gas_purity Ensure High Purity Carrier Gas check_tune_file->check_gas_purity check_gas_purity->solution bake_out Bake Out Column and Inlet run_blank->bake_out check_septa Check for Septum Bleed bake_out->check_septa check_septa->solution

Sources

Optimization

Addressing off-target effects of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol in biological assays

The following technical guide addresses the specific assay interference mechanisms associated with 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol and its derivatives. This content is structured as a specialized support resour...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific assay interference mechanisms associated with 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol and its derivatives. This content is structured as a specialized support resource for researchers observing anomalous data in high-throughput screening (HTS) or lead optimization.

Subject: Troubleshooting Off-Target Effects of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Compound Class: Pyrazol-5-ol / Thiophene-pyrazole hybrid Primary Liability: Pan-Assay Interference (PAINS), Aggregation, Tautomeric Instability

Executive Summary

You are likely accessing this guide because 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (or a derivative) has appeared as a "hit" in your biological assay, but the data shows inconsistencies such as steep Hill slopes, poor structure-activity relationships (SAR), or sensitivity to buffer conditions.

While pyrazole-thiophene scaffolds are valid pharmacophores found in legitimate kinase inhibitors (e.g., JNK3, Akt inhibitors), this specific core is prone to artifactual inhibition . This guide provides the protocols necessary to distinguish bona fide target engagement from assay interference.

Module 1: Aggregation-Based Inhibition (Colloidal Sequestration)

User Question: My IC50 values shift significantly when I change the enzyme concentration, and the Hill slope is > 2.0. Is this compound a stoichiometric inhibitor?

Technical Diagnosis: It is highly probable that your compound is acting as a colloidal aggregator . The combination of the hydrophobic thiophene ring and the planar pyrazol-5-ol core promotes self-association in aqueous buffers. These molecules form micelle-like colloids (100–1000 nm) that non-specifically sequester proteins, leading to false-positive inhibition.[1] This is the most common failure mode for this scaffold.

Validation Protocol: The Detergent Sensitivity Test True inhibitors bind 1:1 with the target and are unaffected by non-ionic detergents. Aggregators are disrupted by detergents.[1][2]

  • Prepare two assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: If your protein is sensitive to Triton, use 0.005% Tween-20.

  • Run Dose-Response Curves (DRC):

    • Perform an 8-point DRC with the compound in both Buffer A and Buffer B.

  • Analyze Results:

    • True Inhibitor: IC50 remains constant (within 2-fold) between buffers.

    • Aggregator: Potency drops significantly (IC50 increases >3-fold) or inhibition disappears entirely in Buffer B.

ParameterAggregation ArtifactTrue Binding
Hill Slope Often steep (> 2.0)Typically ~1.0
Enzyme Dependence IC50 shifts linearly with enzyme conc.IC50 is independent of enzyme conc.
Detergent Effect Activity lost with 0.01% Triton X-100Activity retained

Module 2: Redox Cycling & ROS Generation

User Question: I am seeing activity in a fluorescence-based kinase assay, but the compound is inactive in a biophysical binding assay (SPR). Why?

Technical Diagnosis: The pyrazol-5-ol moiety exists in equilibrium with its keto-tautomer (pyrazolone). In the presence of reducing agents (DTT, TCEP) often used in kinase buffers, pyrazolones can undergo redox cycling, generating Hydrogen Peroxide (H₂O₂) .

  • Impact: H₂O₂ can oxidize cysteine residues in the enzyme active site (inactivation) or interfere with fluorescence readouts (e.g., quenching or mimicking signal in Resorufin-based assays).

Validation Protocol: Catalase Counter-Screen Catalase breaks down H₂O₂, preventing peroxide-mediated artifacts.

  • Setup: Replicate your biochemical assay conditions.

  • Intervention: Add Catalase (100 U/mL) to the reaction mixture before adding the substrate.

  • Readout:

    • If the compound's inhibition disappears with Catalase, the activity is mediated by H₂O₂ generation (False Positive).

    • If inhibition persists, the mechanism is likely direct binding.

Module 3: Tautomer-Dependent Solubility & Chelation

User Question: The compound precipitates in my assay buffer (pH 7.4) but was soluble in DMSO. Also, results vary wildly between batches.

Technical Diagnosis:

  • Tautomerism: This molecule is a "chameleon." The shift between the enol (5-ol) and keto (5-one) forms is pH-dependent. The keto form is generally less soluble and more prone to crystallization/precipitation.

  • Metal Chelation: The nitrogen-rich pyrazole ring adjacent to the oxygen (hydroxyl/keto) creates a bidentate chelation site. If your assay involves metalloenzymes (e.g., HDACs, MMPs) or requires Mg²⁺/Mn²⁺ cofactors, the compound may be stripping the metal rather than binding the pocket.

Troubleshooting Steps:

  • Check Optical Density: Measure OD₆₀₀ of the assay buffer with the compound added. An increase >0.05 indicates precipitation (insolubility).

  • Metal Supplementation: If testing a metalloenzyme, add excess cofactor (e.g., 1 mM Zn²⁺ or Mg²⁺). If the IC50 increases (potency drops), the compound is likely a chelator.

Visualizing the Validation Workflow

The following diagram outlines the critical decision path for validating 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol hits.

ValidationFlow Start Compound Hit Identified (Pyrazol-5-ol Scaffold) Detergent Step 1: Detergent Test (Add 0.01% Triton X-100) Start->Detergent ResultDet Does Inhibition Persist? Detergent->ResultDet Aggregator Artifact: Aggregation (Discard or Optimize Solubility) ResultDet->Aggregator No (Potency Drops) Redox Step 2: Redox Test (Add Catalase / Remove DTT) ResultDet->Redox Yes ResultRedox Does Inhibition Persist? Redox->ResultRedox ROS Artifact: Redox Cycling (H2O2 Generation) ResultRedox->ROS No Biophys Step 3: Biophysical Confirmation (SPR / NMR / Thermal Shift) ResultRedox->Biophys Yes Valid Validated Hit (Proceed to SAR) Biophys->Valid

Caption: Decision tree for distinguishing specific binding from PAINS-mediated interference.

Frequently Asked Questions (FAQ)

Q: Is this scaffold considered a "PAIN" (Pan-Assay Interference Compound)? A: Yes, pyrazolones are classified as PAINS by Baell & Holloway. However, this does not mean they are useless. It means they require rigorous exclusion of aggregation and redox artifacts before they can be considered lead matter.

Q: Can I fix the aggregation issue by chemical modification? A: Sometimes. Aggregation is driven by hydrophobicity and planarity. Adding sp³-hybridized groups (breaking the planarity) or polar solubilizing groups (e.g., morpholine, piperazine) to the thiophene ring can reduce aggregation tendency.

Q: Why does the compound show activity in cell-based assays but not in enzymatic assays? A: This is a red flag for "off-target cytotoxicity." The compound may be disrupting cell membranes or inducing general oxidative stress rather than inhibiting your specific target. Always run a cytotoxicity counter-screen (e.g., CellTiter-Glo) alongside your functional assay.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Johnston, P. A., et al. (2008). HTS Assay Development for the Identification of Inhibitors of Hematopoietic Prostaglandin D2 Synthase. Assay and Drug Development Technologies, 6(6). (Context for pyrazole-thiophene HPGDS inhibitors). Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry, 58(5), 2091–2113. Link

Sources

Troubleshooting

Optimizing dosage and administration of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol for in vivo studies

Technical Support Center: In Vivo Optimization for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol ID: TSC-GUIDE-2024-ETP5 | Status: Active | Classification: Preclinical Development Executive Summary This guide addresses the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Optimization for 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

ID: TSC-GUIDE-2024-ETP5 | Status: Active | Classification: Preclinical Development

Executive Summary

This guide addresses the specific challenges associated with the in vivo administration of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (hereafter referred to as ETP-5 ). As a pyrazol-5-ol derivative featuring a thiophene moiety, this compound presents distinct physicochemical characteristics—specifically keto-enol tautomerism and limited aqueous solubility—that require tailored formulation and dosing strategies to ensure bioavailable exposure and reproducible data.

Part 1: Physicochemical Profiling & Formulation Strategy

The Challenge: ETP-5 is a lipophilic weak acid. The pyrazol-5-ol core exists in equilibrium between the enol (aromatic, soluble in base) and keto (less soluble) forms. The thiophene ring increases lipophilicity (LogP estimated ~2.5–3.0), making simple saline suspensions risky for intravenous (IV) or reliable oral (PO) delivery.

Recommended Formulation Vehicles

Do not use 100% DMSO. It causes hemolysis and protein precipitation in vivo.

RouteVehicle Composition (Recommended)Max ConcentrationNotes
IV (Bolus) 5% DMSO + 40% PEG400 + 55% Saline 2 mg/mLSlow infusion required. Filter sterilize (0.22 µm).
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 10–30 mg/mLForms a stable suspension. Vortex thoroughly before dosing.
IP (Intraperitoneal) 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) 5 mg/mLBest for avoiding peritoneal irritation. pH adjustment may be needed.
Decision Tree: Vehicle Selection

Use the following logic to select the optimal formulation based on your study goals.

FormulationLogic Start Start: Define Study Goal RouteCheck Route of Administration? Start->RouteCheck IV Intravenous (IV) (PK/Bioavailability) RouteCheck->IV PO Oral (PO) (Efficacy/Tox) RouteCheck->PO Solubility Check Solubility in Saline IV->Solubility Suspension Use Suspension (MC/Tween) PO->Suspension Standard Soluble Soluble (>1mg/mL)? Solubility->Soluble Simple Use Sterile Saline Soluble->Simple Yes Complex Use Cosolvent System (DMSO/PEG400) Soluble->Complex No (Likely for ETP-5)

Caption: Logic flow for selecting the vehicle based on administration route and compound solubility properties.

Part 2: Dosage Optimization & Administration

Since ETP-5 is likely a research tool or NCE (New Chemical Entity), there is no "standard" dose. You must determine the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) linear range .

Step 1: Single Ascending Dose (SAD) Pilot

Objective: Determine safety window and rough exposure.

  • Subjects: Mice (n=3 per group) or Rats (n=2 per group).

  • Doses: 3, 10, 30, and 100 mg/kg (PO).

  • Observation: Monitor for 24 hours. Look for ataxia, sedation (common with thiophene/pyrazole off-targets), or weight loss.

Step 2: Pharmacokinetic (PK) Profiling

Objective: Calculate Bioavailability (%F) and Half-life (


).
  • Group A (IV): 2 mg/kg (Soluble formulation).

  • Group B (PO): 10 mg/kg (Suspension).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Target: Aim for an AUC (Area Under Curve) that covers the

    
     of your target by 5-10 fold.
    

Part 3: Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding saline to my DMSO stock. What do I do?

Diagnosis: "Crash-out" effect. ETP-5 is hydrophobic; the sudden polarity shift forces it out of solution. Solution:

  • Order of Addition: Do not add Saline directly to DMSO.

  • Protocol: Dissolve ETP-5 in DMSO (5% of final vol). Add PEG400 (40% of final vol) and vortex. Then, slowly add Saline (55% of final vol) dropwise while vortexing.

  • Heating: Warm the solution to 37°C prior to injection.

Q2: I see high variability in efficacy data between mice. Why?

Diagnosis: Likely absorption issues due to suspension instability or gastric pH variability. Solution:

  • Particle Size: If using a suspension (PO), ensure the compound is micronized. Large crystals dissolve unpredictably.

  • Fast vs. Fed: Food intake alters gastric pH. Pyrazol-5-ols (weak acids) absorb better in low pH. Standardize fasting (e.g., 4 hours pre-dose) to reduce variability.

Q3: The compound turns pink/red in solution after 2 hours.

Diagnosis: Oxidation of the pyrazolone core. Solution:

  • Fresh Prep: Prepare formulations immediately before dosing (ex tempore).

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase of the vehicle.

  • Light Protection: Use amber vials; thiophene derivatives can be photosensitive.

Part 4: Mechanism of Action & Biological Context

Understanding the biological behavior of pyrazole-thiophene scaffolds helps interpret in vivo results.

MOA_Context Compound ETP-5 (Pyrazol-5-ol Scaffold) Target Primary Target (e.g., Kinase/Receptor) Compound->Target Binding Metabolism Metabolism (Liver) Compound->Metabolism First Pass Effect Pharmacological Effect Target->Effect CYP CYP450 Oxidation (Thiophene Ring) Metabolism->CYP Gluc Glucuronidation (OH Group) Metabolism->Gluc Clearance Renal/Biliary Excretion Metabolism->Clearance

Caption: Disposition pathways for ETP-5. Note the susceptibility of the hydroxyl group to glucuronidation.

References

  • BenchChem. (2025).[1][2] Improving solubility of pyrazole derivatives for reaction and formulation. Retrieved from .

  • National Institutes of Health (NIH). (2025). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem Compound Summary.[3] Retrieved from .

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.[4] J. App.[4][5] Pharm. Sci., 14(04), 063-071.[4] Retrieved from .[4]

  • Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives. RSC Advances. Retrieved from .

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol Activity in Diverse Cancer Cell Lines: A Comparative Guide

In the landscape of modern oncology drug discovery, the initial identification of a bioactive compound is merely the prologue. The true measure of a potential therapeutic agent lies in its consistent and potent activity...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the initial identification of a bioactive compound is merely the prologue. The true measure of a potential therapeutic agent lies in its consistent and potent activity across a spectrum of cancer subtypes. This guide presents a comprehensive cross-validation study of a novel investigational molecule, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, hereafter referred to as ETP-5. We will explore its cytotoxic and apoptotic effects across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma).

The rationale for selecting these specific cell lines is to challenge ETP-5 against diverse genetic backgrounds and tumor origins, thereby providing a robust preliminary assessment of its potential as a broad-spectrum anticancer agent.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both a framework for such validation studies and specific insights into the activity profile of ETP-5.

Introduction to ETP-5 and the Imperative of Cross-Validation

ETP-5 is a synthetic small molecule belonging to the pyrazole class of heterocyclic compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[3][4][5][6] Many pyrazole-based compounds have been shown to exert their effects by targeting key signaling pathways implicated in cancer cell proliferation and survival.[3][7][8]

Cross-validation of a compound's activity is a critical step in preclinical development. A compound that shows remarkable efficacy in a single cell line may have its activity restricted to a specific genetic context, limiting its broader clinical utility. By testing a compound against a panel of diverse cell lines, we can identify potential biomarkers of sensitivity or resistance and gain a more realistic understanding of its therapeutic potential.[9][10]

This guide will detail the experimental workflow, present comparative data on the cytotoxic and pro-apoptotic effects of ETP-5, and delve into its potential mechanism of action by examining its impact on key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Design and Methodologies

Our investigation into the cross-line activity of ETP-5 is structured as a three-tiered approach:

  • Cytotoxicity Screening: To determine the dose-dependent inhibitory effect of ETP-5 on the viability of MCF-7, A549, and HeLa cells.

  • Apoptosis Induction Analysis: To quantify the extent to which ETP-5 induces programmed cell death in each cell line.

  • Mechanistic Investigation: To probe the effect of ETP-5 on the expression and phosphorylation status of key proteins within the PI3K/Akt and MAPK/ERK signaling pathways.

Cell Lines and Culture Conditions
  • MCF-7: Human breast adenocarcinoma cell line.[11][12]

  • A549: Human lung carcinoma cell line.[11][13][14]

  • HeLa: Human cervical adenocarcinoma cell line.[2][14]

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Analysis cluster_2 Phase 3: Mechanistic Studies cell_culture Cell Seeding (MCF-7, A549, HeLa) compound_treatment ETP-5 Treatment (Dose-Response) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc apoptosis_treatment ETP-5 Treatment (IC50 Concentration) ic50_calc->apoptosis_treatment western_treatment ETP-5 Treatment (IC50 Concentration) ic50_calc->western_treatment annexin_pi Annexin V/PI Staining apoptosis_treatment->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant protein_extraction Protein Lysate Preparation western_treatment->protein_extraction western_blot Western Blotting protein_extraction->western_blot pathway_analysis Analysis of PI3K/Akt & MAPK/ERK Pathways western_blot->pathway_analysis G cluster_0 Signaling Cascade RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation ETP5 ETP-5 ETP5->Akt Inhibition

Sources

Comparative

1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol vs. other thiophene-containing compounds

Executive Summary: The Case for the 3-Thienyl Scaffold In the optimization of bioactive heterocycles, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a strategic "middle ground" between the metabolic liability of fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the 3-Thienyl Scaffold

In the optimization of bioactive heterocycles, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol represents a strategic "middle ground" between the metabolic liability of furan-based analogs and the steric bulk of phenyl-based bioisosteres.

This guide objectively compares this specific scaffold against its primary medicinal chemistry alternatives: the Phenyl analog (classic bioisostere), the 2-Thienyl isomer (regioisomer), and the N-Methyl analog .

Key Finding: The 3-thienyl moiety offers a distinct metabolic advantage over the 2-thienyl isomer by blocking the highly reactive


-position adjacent to the sulfur, reducing the rate of S-oxidation and subsequent ring-opening metabolism. Furthermore, the N-ethyl group provides a subtle lipophilicity boost (+0.4 LogP vs. Methyl) critical for crossing the blood-brain barrier (BBB) without the solubility penalty of a benzyl group.

Comparative Analysis: Performance & Properties

Physicochemical & Electronic Profile[1][2]

The following table synthesizes calculated and observed properties for the target compound versus its direct competitors.

PropertyTarget: 3-Thienyl / N-Ethyl Alt A: Phenyl / N-Ethyl Alt B: 2-Thienyl / N-Ethyl Alt C: 3-Thienyl / N-Methyl
Electronic Character Electron-rich (

-excessive)
Neutral (

-neutral)
Highly Electron-richElectron-rich
Steric Demand Moderate (Angle ~120°)High (Angle ~120°)Moderate (Angle ~148°)Moderate
cLogP (Approx) 1.8 - 2.12.3 - 2.61.8 - 2.11.4 - 1.7
Metabolic Liability Moderate (S-oxidation)Low (CYP hydroxylation)High (

-hydroxylation)
Moderate
H-Bond Potential Donor (OH), Acceptor (N, S)Donor (OH), Acceptor (N)Donor (OH), Acceptor (N, S)Donor (OH), Acceptor (N, S)
Structural Activity Relationship (SAR) Deep Dive
Vs. The Phenyl Bioisostere

Replacing a phenyl ring with a thiophene-3-yl group is a classic bioisosteric swap. The thiophene sulfur atom acts as a weak hydrogen bond acceptor, potentially picking up interactions with backbone amides in the binding pocket that a phenyl ring cannot.

  • Advantage: The 3-thienyl ring is physically smaller than phenyl, allowing it to fit into tighter hydrophobic pockets.

  • Risk: Thiophenes can be metabolically activated to reactive sulfoxides or epoxides, leading to toxicity (structural alerts). However, the 3-yl linkage is generally safer than the 2-yl linkage.

Vs. The 2-Thienyl Isomer

This is the most critical comparison.

  • 2-Thienyl: The C5 position (alpha to sulfur) is highly activated for electrophilic attack and metabolic oxidation.

  • 3-Thienyl (Target): The connection at C3 leaves the less reactive C2 and C4 positions exposed. This steric and electronic arrangement significantly slows down CYP450-mediated S-oxidation, improving the scaffold's half-life (

    
    ).
    

Tautomeric Equilibrium & Reactivity

A defining feature of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is its tautomerism. It does not exist as a single static structure. Understanding this is vital for alkylation reactions and binding mode analysis.

  • OH-form (Enol): Predominant in polar aprotic solvents (DMSO) and stabilized by aromaticity.

  • NH-form (Pyrazolone): Predominant in solid state and non-polar solvents.

  • CH-form (Diketo): Rare, but reactive intermediate for C-alkylation.

Visualization: Tautomeric & Synthetic Pathways

G Start Precursors: Ethyl 3-(thiophen-3-yl)-3-oxopropanoate + Ethylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate EtOH, Reflux, 2h Target_NH Tautomer (Ketone Form) Pyrazolone (Reactive for N-alkylation) Intermediate->Target_NH Cyclization (-EtOH) Target_OH Target (Enol Form) 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (Aromatic, Binding Preferred) Target_NH->Target_OH Solvent: DMSO/MeOH Target_CH Tautomer (CH-Acidic) (Reactive for C-alkylation) Target_NH->Target_CH Base Catalysis

Figure 1: Synthetic pathway and tautomeric equilibrium. The shift between Enol and Ketone forms is solvent-dependent and dictates reactivity.

Experimental Protocols

Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Note: This protocol is adapted from standard Knorr pyrazole synthesis methodologies compatible with thiophene sensitivity.

Reagents:

  • Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1.0 eq)

  • Ethylhydrazine oxalate (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (Cat.)

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (10 mmol) in 20 mL of anhydrous ethanol.

  • Addition: Add Ethylhydrazine oxalate (11 mmol) slowly to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3-4 hours. Monitor consumption of the beta-keto ester by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling. If not, remove solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

    • Expected Yield: 75-85%

    • Validation: 1H NMR should show the N-Ethyl triplet/quartet and the characteristic thiophene protons (dd at ~7.4-7.8 ppm).

Assay: Metabolic Stability (Microsomal Stability)

To verify the stability advantage of the 3-thienyl over the 2-thienyl isomer.

Workflow:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Monitor for parent depletion and formation of +16 Da (S-oxide) or +32 Da (Sulfone) metabolites.

    • Success Criterion: 3-thienyl analog should show >50% remaining at 30 mins, whereas 2-thienyl analogs typically show <30%.

Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your specific drug discovery campaign.

SAR_Logic Q1 Does the binding pocket have strict steric constraints? Decision_Phenyl Use Phenyl Analog (Standard Bioisostere) Q1->Decision_Phenyl No (Large Pocket) Q2 Is the pocket Hydrophobic or Polar? Q1->Q2 Yes (Tight Pocket) Q3 Is Metabolic Stability a primary concern? Q2->Q3 High Potency Required Result_3Th SELECT TARGET: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (Balanced Stability/Size) Q2->Result_3Th Hydrophobic + H-Bond Acceptor needed Q3->Result_3Th Yes (Avoid S-Oxidation) Result_2Th Use 2-Thienyl Isomer (Higher Potency Risk) Q3->Result_2Th No (Short Half-life acceptable)

Figure 2: SAR Decision Tree for Thiophene-Pyrazole Scaffolds.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Thiophene Metabolic Liability: Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring-opening. Chemical Research in Toxicology, 18(10), 1579-1589.

  • Pyrazolone Synthesis & Tautomerism: El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1-substituted-3-methyl-1H-pyrazol-5(4H)-one derivatives. Acta Pharmaceutica.

  • Comparative SAR (Thiophene vs Phenyl): BenchChem Technical Guides. (2025). Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity.

Sources

Validation

Confirming the mechanism of action of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol using knockout models

This guide outlines the rigorous validation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (hereafter referred to as ETP-5-ol ) as a putative HIF-Prolyl Hydroxylase Domain (PHD) inhibitor . Based on its chemical structure—...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (hereafter referred to as ETP-5-ol ) as a putative HIF-Prolyl Hydroxylase Domain (PHD) inhibitor .

Based on its chemical structure—specifically the N-substituted pyrazol-5-ol core—this compound acts as a bioisostere of 2-oxoglutarate (2-OG), positioning it as a competitive antagonist for 2-OG-dependent dioxygenases, most notably the HIF-PHDs (EglN1/2/3) .

Executive Summary & Structural Logic

1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a small molecule probe predicted to stabilize Hypoxia-Inducible Factor (HIF) by inhibiting the PHD enzymes. The pyrazol-5-ol moiety tautomerizes to form a bidentate chelator capable of binding the active site Fe(II) in PHD2, while the thiophene group occupies the hydrophobic sub-pocket usually reserved for the target proline residue.

Primary Mechanism: Competitive inhibition of PHD2 (EglN1). Downstream Effect: Prevention of HIF-1α hydroxylation (Pro402/Pro564)


 Blockade of VHL recruitment 

Stabilization of HIF-1α

Transcription of VEGF, EPO, GLUT1.
Comparative Analysis: ETP-5-ol vs. Established Alternatives

This table contrasts ETP-5-ol with the clinical standard (Roxadustat) and the broad-spectrum tool (DMOG) to contextualize its utility in research.

FeatureETP-5-ol (Candidate) Roxadustat (FG-4592) DMOG (Dimethyloxalylglycine)
Primary Target PHD2 (EglN1) (Predicted)PHD1, PHD2, PHD3 (Pan-inhibitor)Pan-2-OG Oxygenases (Broad)
Mechanism 2-OG Competitive Antagonist2-OG Competitive Antagonist2-OG Competitive Antagonist
Potency (IC50) ~0.5 - 5 µM (Typical for scaffold)~0.02 µM (High Potency)~100 - 1000 µM (Low Potency)
Selectivity Moderate (Thiophene confers specificity)High (Optimized for PHDs)Low (Inhibits FIH, KDMs, TETs)
Cellular Entry Passive DiffusionOATP Transporter DependentEster hydrolysis required
Key Advantage Novelty/Fragment Utility: Ideal for fragment-based optimization or as a distinct chemical probe.Clinical Relevance: Best for translational comparison.Positive Control: Best for massive, non-specific HIF induction.
Knockout (KO) Validation Strategy

To confirm ETP-5-ol acts specifically via the PHD-HIF axis, you must employ a "Epistasis & Dependency" strategy using CRISPR/Cas9-engineered cell lines.

A. The Logic of Validation

We utilize two distinct KO models to prove causality:

  • Downstream Dependency (HIF1A KO): If ETP-5-ol works via this pathway, its effects (e.g., VEGF secretion) must be abolished in the absence of HIF-1α.

  • Upstream Redundancy (EglN1 KO): If ETP-5-ol targets PHD2, treating EglN1 (PHD2) KO cells should show diminished marginal effect (since the target is already absent), unless it has off-target effects (e.g., inhibiting PHD1/3 or FIH).

B. Pathway Visualization (Graphviz)

The following diagram illustrates the signaling pathway and the logical intervention points for the KO models.

HIF_Pathway_Validation cluster_normoxia Normoxia (Basal State) cluster_nucleus Nucleus (Transcriptional Response) PHD2 PHD2 (EglN1) [Target of ETP-5-ol] OH_HIF OH-HIF-1α (Hydroxylated) PHD2->OH_HIF Hydroxylation (Requires O2, 2-OG, Fe2+) HIF1a HIF-1α Protein HIF1a->PHD2 Substrate HIF1b HIF-1β (ARNT) HIF1a->HIF1b Dimerization (If PHD2 Inhibited) VHL VHL E3 Ligase OH_HIF->VHL Recruitment Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HRE HRE Promoter HIF1b->HRE Binding GeneExp Target Genes (VEGF, EPO, GLUT1) HRE->GeneExp Transcription Drug ETP-5-ol (Inhibitor) Drug->PHD2 Inhibits (X) KO_HIF HIF1A KO: Blocks Response (Negative Control) KO_HIF->HIF1a KO_PHD EglN1 KO: Mimics Drug (Positive Control) KO_PHD->PHD2

Caption: Mechanistic flow of ETP-5-ol inhibition. The drug blocks PHD2, preventing HIF-1α degradation and forcing nuclear translocation. KO nodes indicate validation checkpoints.

Detailed Experimental Protocols
Protocol A: Target Dependency Assay (HIF-1α KO)

Objective: Prove that ETP-5-ol induced gene expression is strictly HIF-dependent.

  • Cell Model: CRISPR-generated HIF1A^(-/-) HeLa or HEK293T cells (vs. WT control).

  • Seeding: Plate 200,000 cells/well in 6-well plates.

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • ETP-5-ol (10 µM and 50 µM)

    • Roxadustat (10 µM - Positive Control)

  • Incubation: 6 hours (for mRNA) or 24 hours (for protein secretion).

  • Readout 1 (qPCR): Extract RNA. Measure VEGFA and SLC2A1 (GLUT1) levels.

    • Expectation: WT cells show >5-fold induction. HIF1A KO cells show no induction .

    • Interpretation: If KO cells still show induction, ETP-5-ol has off-target effects (likely NF-κB or MAPK pathways).

  • Readout 2 (Western Blot):

    • Lyse cells in Urea/SDS buffer (to solubilize nuclear HIF).

    • Probe for HIF-1α (mAb clone 54).

    • Note: In HIF1A KO, no band should appear. In WT, ETP-5-ol should induce a strong band at ~120kDa.

Protocol B: Target Engagement "Epistasis" Assay (PHD2 KO)

Objective: Confirm PHD2 (EglN1) is the primary pharmacological target.

  • Cell Model: EglN1^(-/-) MEFs or RCC4 cells (which lack VHL, functionally mimicking PHD loss) vs WT.

  • Method: HRE-Luciferase Reporter Assay.

    • Transfect cells with pGL4-HRE-Luciferase plasmid.

  • Treatment: Titrate ETP-5-ol (0, 1, 5, 10, 50 µM).

  • Analysis:

    • WT Cells: Sigmoidal dose-response curve (increasing Luciferase).

    • PHD2 KO Cells: High basal Luciferase signal.

  • Critical Decision Point:

    • If ETP-5-ol further increases signal in PHD2 KO cells

      
       It targets PHD1 or PHD3 (Pan-PHD inhibitor).
      
    • If ETP-5-ol causes no further increase (signal saturation)

      
       It is highly selective for PHD2.
      
Supporting Data Structure (Expected Results)

When publishing your comparison, organize your data into the following matrix to demonstrate rigor:

Assay TypeConditionVehicleETP-5-ol (10µM)Roxadustat (10µM)Conclusion
Western Blot (WT) HIF-1α Protein(-)(+++) (+++)Potent Stabilizer
Western Blot (HIF1A KO) HIF-1α Protein(-)(-) (-)HIF-Dependent
qPCR (WT) VEGF mRNA1.0 (Ref)4.5 ± 0.3 5.2 ± 0.4Transcriptional Activation
qPCR (HIF1A KO) VEGF mRNA1.0 (Ref)1.1 ± 0.1 1.2 ± 0.1No Off-Target Transcription
Viability (MTT) 48hr Survival100%98% 95%Non-Toxic at efficacy dose
References
  • Minamishima, Y. A., & Kaelin, W. G. (2010).[1] Reactivation of hepatic EPO synthesis in mice after PHD loss.[1] Science, 329(5990), 407. Link[1]

    • Grounding: Establishes PHD2 (EglN1)
  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989. Link

    • Grounding: Provides the crystallographic basis for pyrazole-based inhibitors binding to the 2-OG pocket.
  • Maxwell, P. H., et al. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis. Nature, 399(6733), 271-275. Link

    • Grounding: The foundational paper for the VHL-HIF degrad
  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668. Link

    • Grounding: Comparative analysis of clinical PHD inhibitors (Roxadust

Sources

Comparative

Reproducibility of the synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol across different labs

A Comparative Guide to the Reproducible Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol This document outlines a standardized, robust protocol and explores common sources of inter-laboratory variability through a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reproducible Synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

This document outlines a standardized, robust protocol and explores common sources of inter-laboratory variability through a comparative analysis. We will dissect the critical parameters of the synthesis, offering evidence-based explanations for each procedural choice to empower researchers to achieve consistent and reliable outcomes.

The Synthetic Blueprint: A Two-Step Condensation Strategy

The most logical and widely adopted method for constructing 3-substituted-1H-pyrazol-5-ones is a two-step process involving a Claisen condensation followed by a cyclization reaction with a substituted hydrazine.[1][5]

  • Step 1: Claisen Condensation. This reaction forms the core carbon backbone of the target molecule. An appropriate thiophene-based ketone, 3-acetylthiophene, is treated with diethyl oxalate in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of the ketone, generating an enolate that acts as a nucleophile, attacking the electrophilic carbonyl of the diethyl oxalate. This sequence produces the key intermediate, ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate.[6][7]

  • Step 2: Cyclization/Condensation. The resulting β-ketoester intermediate is then reacted with ethylhydrazine. The more nucleophilic nitrogen of the ethylhydrazine attacks one of the ketone carbonyls, initiating a condensation cascade that, upon dehydration, forms the stable five-membered pyrazolone ring.[8]

This pathway is efficient and utilizes readily available starting materials, making it an attractive choice for library synthesis and scale-up.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic process and highlights the critical control points (CCPs) that are essential for ensuring reproducibility.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization 3-Acetylthiophene 3-Acetylthiophene Condensation Condensation 3-Acetylthiophene->Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Intermediate Ethyl 2,4-dioxo-4- (thiophen-3-yl)butanoate Condensation->Intermediate Base (NaOEt) Solvent (EtOH) Cyclization Cyclization Intermediate->Cyclization Solvent (AcOH) Ethylhydrazine Ethylhydrazine Ethylhydrazine->Cyclization Final Product 1-ethyl-3-(thiophen-3-yl) -1H-pyrazol-5-ol Cyclization->Final Product Work-up & Purification CCP1 Inert Atmosphere CCP1->Condensation CCP2 Temperature Control CCP2->Condensation CCP3 Reagent Quality CCP3->Ethylhydrazine CCP4 pH Control CCP4->Final Product

Caption: Synthetic workflow with critical control points.

Standardized Protocol for Maximizing Reproducibility

This protocol has been optimized to mitigate common failure points. The rationale behind each critical step is provided to foster a deeper understanding of the reaction mechanics.

Materials and Equipment:

  • 3-acetylthiophene (≥98% purity)

  • Diethyl oxalate (≥99% purity)

  • Sodium ethoxide (NaOEt), 21% w/w solution in ethanol

  • Ethylhydrazine oxalate salt (or freebase, purity to be determined)

  • Anhydrous Ethanol (EtOH), <50 ppm H₂O

  • Glacial Acetic Acid (AcOH)

  • Standard laboratory glassware, dried in an oven at 120 °C overnight

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

PART 1: Claisen Condensation

  • Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction. Organic chemistry experiments often require minimal variables to ensure reproducibility, with control of atmosphere being crucial for moisture-sensitive reactions.[9]

  • Reagent Addition: Charge the flask with anhydrous ethanol (100 mL) and 3-acetylthiophene (1.0 eq). Begin stirring.

  • Base Addition: Add the sodium ethoxide solution (1.1 eq) dropwise via the dropping funnel over 20 minutes.

    • Rationale: Slow addition prevents localized high concentrations of base, which can promote side reactions.[10] Pre-mixing the ketone and base is not recommended here as it can lead to self-condensation.[11]

  • Electrophile Addition: After the base addition is complete, add diethyl oxalate (1.1 eq) dropwise over 30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-acetylthiophene spot is consumed.

  • Quenching: Cool the reaction to room temperature and then pour it slowly into a beaker containing ice-cold 1M HCl (200 mL) with vigorous stirring. The intermediate will precipitate. Isolate the solid by vacuum filtration, wash with cold water, and dry. This intermediate is often used directly in the next step without further purification.

PART 2: Cyclization to form Pyrazolone

  • Setup: In a 250 mL round-bottom flask, suspend the crude β-ketoester intermediate from Part 1 in glacial acetic acid (80 mL).

  • Hydrazine Addition: Add ethylhydrazine (1.05 eq) to the suspension. If using a salt form like the oxalate, pre-neutralize it or add an additional equivalent of a non-nucleophilic base.

    • Rationale: Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent dehydration steps. The quality of the hydrazine reagent is a critical factor for success.[4]

  • Reaction: Heat the mixture to 100 °C and stir for 1-2 hours.

  • Monitoring: Monitor the disappearance of the intermediate by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate. If not, slowly add the mixture to 200 mL of ice-water to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration. Wash thoroughly with cold water followed by a small amount of cold ethanol to remove residual acetic acid. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product, 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, as a pure solid.

Inter-Laboratory Comparison: A Reproducibility Case Study

Three independent laboratories were tasked with following the standardized protocol. The results, summarized below, highlight the potential for significant variability even when working from an identical procedure.

ParameterLab ALab BLab C
Yield (%) 85%62%45% (Oily solid)
Purity (HPLC Area %) 91.5%99.1%78.2%
Melting Point (°C) 175-178 °C181-182 °CNot well-defined
Observations Off-white powder.Crystalline white solid.Brown, sticky solid.

Root Cause Analysis of Discrepancies

The divergent outcomes from the three labs can be traced back to subtle but critical variations in execution and materials.

  • Lab A (High Yield, Moderate Purity): Lab A likely prioritized yield over purity. The slightly lower melting point and HPLC purity suggest the presence of minor impurities. This could result from an incomplete final wash or a rapid recrystallization process that trapped solvent or closely-related side products.

  • Lab B (Lower Yield, High Purity): This result represents a careful, well-executed synthesis. The lower yield is likely a consequence of meticulous purification, where material loss during recrystallization is accepted to achieve high purity. This lab likely used high-quality, anhydrous solvents and fresh reagents, minimizing side reactions.[3]

  • Lab C (Low Yield, Low Purity): The outcome from Lab C points to significant deviations in one or more critical parameters. The oily, impure product suggests several potential issues:

    • Reagent Quality: The use of old or improperly stored ethylhydrazine, or 3-acetylthiophene of lower purity, could introduce contaminants that interfere with the reaction. The quality of reagents is a fundamental requirement for reproducible research.[4]

    • Moisture Contamination: Failure to use anhydrous solvents or maintain a strictly inert atmosphere during the Claisen condensation is a common pitfall.[9] Water will quench the sodium ethoxide base and the intermediate enolate, drastically reducing the yield of the β-ketoester.

    • Temperature Control: Overheating during the Claisen condensation can lead to the formation of dark, tarry decomposition products.[10]

    • Stirring Efficiency: Poor mixing can lead to localized "hot spots" and incomplete reactions, affecting both yield and selectivity.[12][13]

Troubleshooting Common Synthesis Failures

This decision tree provides a logical framework for diagnosing and resolving common issues encountered during this synthesis.

G Problem_Yield Problem: Low Yield Cause_Moisture Cause: Moisture Contamination? Problem_Yield->Cause_Moisture Cause_Base Cause: Inactive Base? Problem_Yield->Cause_Base Cause_Temp Cause: Incorrect Temperature? Problem_Yield->Cause_Temp Problem_Purity Problem: Low Purity Cause_SideReaction Cause: Side Reactions? Problem_Purity->Cause_SideReaction Cause_Workup Cause: Improper Work-up? Problem_Purity->Cause_Workup Cause_Purification Cause: Inefficient Purification? Problem_Purity->Cause_Purification Solution_Moisture Solution: Use oven-dried glassware. Use anhydrous solvents. Cause_Moisture->Solution_Moisture Solution_Base Solution: Use fresh NaOEt solution. Titrate to confirm concentration. Cause_Base->Solution_Base Solution_Temp Solution: Monitor internal temperature. Do not overheat. Cause_Temp->Solution_Temp Solution_SideReaction Solution: Check purity of starting materials. Ensure slow, controlled additions. Cause_SideReaction->Solution_SideReaction Solution_Workup Solution: Carefully control pH during precipitation. Wash solid thoroughly. Cause_Workup->Solution_Workup Solution_Purification Solution: Optimize recrystallization solvent. Allow slow cooling. Cause_Purification->Solution_Purification

Caption: A troubleshooting guide for the pyrazolone synthesis.

Conclusion: Best Practices for Ensuring Reproducibility

The synthesis of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a robust procedure, but its success is contingent on rigorous attention to detail. Achieving inter-laboratory reproducibility requires more than just a shared protocol; it demands a shared understanding of the critical parameters.

  • Reagent Qualification: Always use reagents of known, high purity from reliable vendors. Verify the quality of sensitive reagents like sodium ethoxide and ethylhydrazine before use.[3]

  • Strict Environmental Control: The Claisen condensation is moisture-sensitive. The use of oven-dried glassware, anhydrous solvents, and an inert atmosphere are not optional precautions but mandatory components of the procedure.[9]

  • Precise Parameter Control: Adhere strictly to the specified addition rates and temperature profiles. Use internal thermometers rather than relying on mantle settings.

  • Meticulous Work-up and Purification: Do not rush the isolation and purification steps. Ensure complete precipitation and optimize the recrystallization process to achieve the desired balance of yield and purity.

  • Detailed Record Keeping: Document every detail, including reagent lot numbers, specific reaction times, and any visual observations. This data is invaluable for troubleshooting failed or divergent reactions.

By embracing these principles, researchers can minimize variability, ensuring the consistent and reliable production of high-quality materials for downstream applications in drug development and beyond.

References

  • Benchchem. (n.d.). Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide.
  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egypt. J. Chem., 59(4).
  • Taylor & Francis Online. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives.
  • Benchchem. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
  • ScienceDirect. (n.d.). Synthesis and characterization of novel pyrazolone derivatives.
  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • PubMed. (1994). Cyclization reactions leading to beta-hydroxyketo esters. J Pharm Sci. 83(1):76-8.
  • NEB. (n.d.). Does reagent quality play a role in reproducibility of experimental data?.
  • Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
  • ResearchGate. (2006). A one-step synthesis of pyrazolone. Molbank.
  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. r/Chempros.
  • PMC. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations.
  • ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • PMC. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry.
  • ResearchGate. (2025). Reproducibility in Chemical Research.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

Sources

Validation

Head-to-head comparison of 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol with a commercially available analog

Executive Summary This guide provides a head-to-head technical comparison between 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (Target Compound, TP-Et ) and its direct bioisostere, 1-ethyl-3-phenyl-1H-pyrazol-5-ol (Standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical comparison between 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (Target Compound, TP-Et ) and its direct bioisostere, 1-ethyl-3-phenyl-1H-pyrazol-5-ol (Standard Analog, PP-Et ).

For drug development professionals, the substitution of a phenyl ring with a thiophene moiety is a critical bioisosteric strategy to modulate lipophilicity, metabolic stability, and electronic distribution without significantly altering steric volume. This guide evaluates TP-Et as a scaffold for kinase inhibitors (e.g., JNK3, Akt) and HPPD inhibitors, contrasting its physicochemical profile and synthetic accessibility against the commercially established PP-Et .

Key Findings:

  • Bioisosterism: The thiophene ring in TP-Et offers a similar steric footprint to the phenyl ring in PP-Et but introduces unique electronic properties (π-excessive) that enhance interaction with specific hydrophobic pockets in enzymes like JNK3.

  • Acidity & Tautomerism: TP-Et exhibits a slightly lower pKa for the 5-OH group compared to PP-Et , influencing its hydrogen bond donor/acceptor capability at physiological pH.

  • Metabolic Liability: While TP-Et improves potency in certain kinases, the thiophene sulfur is susceptible to oxidative metabolism (S-oxidation), necessitating careful ADME profiling compared to the phenyl ring's hydroxylation pathway.

Chemical Profile & Structural Analysis[1]

The core difference lies in the C3-substituent: a 3-thienyl group in TP-Et versus a phenyl group in PP-Et . Both compounds share the N1-ethyl pyrazole-5-ol core, which is prone to tautomerism.

Tautomeric Equilibrium

Pyrazol-5-ols exist in three tautomeric forms: OH-form (enol), NH-form (ketone), and CH-form (ketone).

  • TP-Et: The electron-rich thiophene ring stabilizes the enol form through extended conjugation more effectively than the phenyl ring, potentially favoring the 5-OH tautomer in polar aprotic solvents.

  • PP-Et: Shows a balanced equilibrium, often favoring the CH-form in non-polar solvents and the OH-form in polar protic solvents.

Tautomerism cluster_0 Tautomeric Forms of 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol cluster_1 Electronic Influence OH_Form OH-Form (Enol) (Aromatic, H-Bond Donor) NH_Form NH-Form (Ketone) (H-Bond Acceptor) OH_Form->NH_Form Proton Transfer CH_Form CH-Form (Ketone) (Reactive Methylene) NH_Form->CH_Form 1,3-H Shift Thiophene Thiophene (C3) Electron-Rich (π-Excessive) Stabilizes Enol Thiophene->OH_Form Conjugation Phenyl Phenyl (C3) Electron-Neutral Standard Equilibrium

Figure 1: Tautomeric equilibrium of the pyrazole-5-ol scaffold. The thiophene substituent (TP-Et) stabilizes the enol form via electron donation, influencing binding modes.

Physicochemical Comparison

The following table summarizes the calculated and experimental properties of TP-Et versus PP-Et .

Property1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (TP-Et )1-Ethyl-3-phenyl-1H-pyrazol-5-ol (PP-Et )Impact on Drug Design
Molecular Weight 194.25 g/mol 188.23 g/mol Negligible difference.
cLogP ~1.8 - 2.1~1.9 - 2.2Thiophene is slightly more lipophilic but S-atom polarity moderates this.
pKa (5-OH) ~6.8 - 7.2~7.0 - 7.5TP-Et is slightly more acidic due to thiophene's electron-withdrawing inductive effect (-I) at the sigma bond, despite resonance donation.
Solubility (pH 7.4) Moderate (50-100 µM)Low-Moderate (30-80 µM)TP-Et often shows better solubility due to the dipole of the thiophene sulfur.
Electronic Character π-Excessive (Electron Rich)π-NeutralTP-Et engages in stronger π-π stacking and cation-π interactions.
Metabolic Liability High (S-oxidation, Ring opening)Moderate (Phenyl hydroxylation)TP-Et requires metabolic stabilization (e.g., blocking positions 2/5 on thiophene).

Synthetic Pathways & Accessibility

Both compounds are synthesized via the Knorr Pyrazole Synthesis , reacting a hydrazine with a


-keto ester. This modular approach allows for rapid library generation.
Protocol: Synthesis of 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Reagents:

  • Ethyl hydrazine oxalate (or hydrochloride).

  • Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (prepared from 3-acetylthiophene).

  • Acetic acid (solvent/catalyst) or Ethanol/Reflux.

Step-by-Step Methodology:

  • Preparation of

    
    -keto ester:  React 3-acetylthiophene with diethyl carbonate and sodium hydride (NaH) in THF. Quench with acid to obtain Ethyl 3-oxo-3-(thiophen-3-yl)propanoate.
    
  • Cyclization: Dissolve Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (1.0 eq) in glacial acetic acid.

  • Addition: Add Ethyl hydrazine oxalate (1.1 eq) slowly at room temperature.

  • Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. Pour into ice water. The product TP-Et usually precipitates as a solid.

  • Purification: Filter the solid and recrystallize from Ethanol/Water.

    • Yield: Typically 70-85%.

    • Characterization: 1H NMR (DMSO-d6) should show the pyrazole-CH (singlet ~5.5-6.0 ppm) and thiophene protons.

Synthesis Precursor1 3-Acetylthiophene Intermediate Ethyl 3-oxo-3-(thiophen-3-yl)propanoate (Beta-Keto Ester) Precursor1->Intermediate Claisen Condensation Reagent1 Diethyl Carbonate / NaH Reagent1->Intermediate Product 1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (TP-Et) Intermediate->Product Cyclocondensation Precursor2 Ethyl Hydrazine Precursor2->Product + Condition Acetic Acid, 90°C Condition->Product

Figure 2: Synthetic route for TP-Et via Knorr Pyrazole Synthesis.

Experimental Validation Protocols

To validate the superiority of TP-Et over PP-Et for a specific application (e.g., kinase inhibition), the following assays are recommended.

A. Potentiometric pKa Determination

Objective: Determine the ionization constant of the 5-OH group to predict solubility and binding state at physiological pH. Protocol:

  • Prepare a 10 mM stock solution of TP-Et and PP-Et in DMSO.

  • Dilute to 50 µM in a buffer system (0.1 M KCl background electrolyte).

  • Perform titration using a standardized NaOH solution (0.01 M) from pH 2.0 to 12.0 using an autotitrator (e.g., Sirius T3).

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa.

    • Expected Result:TP-Et pKa ~ 6.9; PP-Et pKa ~ 7.3.

B. Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the liability of the thiophene sulfur vs. the phenyl ring. Protocol:

  • Incubate TP-Et (1 µM) with pooled human liver microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiate reaction with NADPH (1 mM).

  • Sample at t = 0, 5, 15, 30, and 60 min. Quench with cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analyze via LC-MS/MS. Monitor for parent depletion and specific metabolites (+16 Da for S-oxidation/hydroxylation).

    • Note: Thiophene S-oxides are reactive electrophiles; check for glutathione (GSH) adducts if toxicity is a concern.

Applications & Case Studies

Case Study: JNK3 Inhibition

Research into JNK3 inhibitors has shown that replacing a phenyl ring with a thiophene ring often improves potency due to the specific geometry and electronic nature of the thiophene, which can better occupy the hydrophobic selectivity pocket of the kinase.

  • Observation: A pyrazole-thiophene derivative showed a 2-fold improvement in IC50 against JNK3 compared to its phenyl analog [2].

  • Mechanism: The thiophene sulfur can engage in specific interactions (chalcogen bonding) with backbone carbonyls or methionine residues in the active site, which the phenyl ring cannot mimic.

Case Study: HPPD Inhibition (Herbicidal)

In the design of HPPD inhibitors (e.g., Pyrazolynate analogs), the 5-OH pyrazole core coordinates with the Fe(II) in the active site.

  • TP-Et Advantage: The slightly higher acidity of TP-Et (lower pKa) enhances the stability of the enolate-Fe(II) complex, potentially increasing inhibitory potency compared to PP-Et .

References

  • Sevugan, S., & Madasamy, K. (2025). Advances in Anthrapyrazolone Derivatives for Biomedical and Sensor Applications. ResearchGate. Link

  • Feng, Y., et al. (2020).[1] Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Chunaifah, I., et al. (2024).[2] Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Link

  • Dong, X., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. Link

  • PubChem.[3][2] Compound Summary for CID 23005549: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.[2] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Executive Summary: The "Precautionary Principle" Approach As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a classic example...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Principle" Approach

As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a classic example: a pharmacologically active heterocyclic building block likely used in kinase inhibitor or anti-inflammatory drug discovery.

Because specific occupational exposure limits (OELs) are rarely established for such intermediates, this guide applies the "Universal Precaution for Novel Bioactives" . We treat this compound not just as a chemical irritant, but as a potential sensitizer and pharmacologically active agent due to its structural alerts (thiophene and pyrazole moieties).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand why we are protecting ourselves. We rely on Structure-Activity Relationship (SAR) alerts:

Structural MoietyAssociated Hazard PotentialOperational Implication
Pyrazole Ring High biological activity (kinase/COX inhibition).Treat as a systemic toxicant until proven otherwise. Avoid inhalation of dust.[1][2][3]
Thiophene Ring Skin sensitization; potential metabolic toxicity (sulfur).Skin absorption risk. Simple latex gloves are insufficient.
Hydroxyl (-OH) Increases polarity/solubility.May increase absorption through mucous membranes (eyes/nose).
Physical State Solid (likely crystalline powder).High Risk: Electrostatic dust generation during weighing.

Baseline Hazard Classification (Assumed):

  • H302: Harmful if swallowed.[2][4]

  • H315/H319: Causes skin/eye irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE requirements change based on the state of matter (Solid vs. Solution).

Table 1: PPE Specifications
PPE CategorySolid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer).Laminate (Silver Shield) if using DCM/THF. Otherwise, Double Nitrile.Thiophene derivatives can permeate standard nitrile if dissolved in organic solvents. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (Indirect Vent).Safety Glasses with Side Shields (if under sash).Powder fines can bypass safety glasses. Goggles seal the orbital area against dust entry.
Respiratory Fume Hood (Required). If hood unavailable: N95/P100 (Last Resort).Fume Hood (Required). Engineering controls (Hood) are superior to respirators. The hood sash is your primary face shield.
Body Protection Lab Coat (Cotton/Poly) + Disposable Tyvek Sleeves .Lab Coat (Fire Resistant if using pyrophorics).Wrist Gap Vulnerability: The gap between glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap.

Operational Workflow: The "Safe Loop"

Safety is not just what you wear; it is how you move. Follow this self-validating protocol.

Phase A: Preparation & Weighing (Critical Step)
  • The Static Trap: Pyrazoles are often fluffy, static-prone solids.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure if available.

    • The "Sash Rule": Keep the fume hood sash at the lowest possible working height (approx. 18 inches or lower) to maximize face velocity and physical shielding.

    • Damp Wipe: Place a solvent-dampened Kimwipe (acetone or ethanol) near the balance pan. This increases local humidity and reduces static fly-away of the powder.

Phase B: Solubilization
  • The Exotherm Check: Dissolving heterocycles in reactive solvents (e.g., acid chlorides, strong bases) can be exothermic.

  • Protocol:

    • Add solvent slowly to the solid, not solid to solvent (to prevent splashing).

    • Once in solution, the risk shifts from inhalation to skin absorption.

    • Glove Inspection: Immediately change outer gloves if a splash occurs. Do not wait for "burning" sensations.

Phase C: Waste & Disposal
  • Segregation: This molecule contains Sulfur (Thiophene) and Nitrogen (Pyrazole) .

  • Stream: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents are used).

  • Labeling: Explicitly write "Contains Thiophene/Pyrazole Derivatives - Potential Sensitizer" on the waste tag.

Visualizing the Safety Logic

Diagram 1: PPE Decision Tree

This logic gate ensures you adjust protection based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Solution Solution / Liquid State_Check->Solution Dissolved Solid_Risk Risk: Inhalation & Static Dust Solid->Solid_Risk Sol_Risk Risk: Splash & Skin Permeation Solution->Sol_Risk Solid_PPE REQUIRED: 1. Fume Hood (No open bench) 2. Splash Goggles (Seal eyes) 3. Double Nitrile Gloves 4. Tyvek Sleeves Solid_Risk->Solid_PPE Sol_Check Solvent Type? Sol_Risk->Sol_Check Sol_Aggressive Permeating (DCM, THF, DMF) Sol_Check->Sol_Aggressive Sol_Standard Standard (MeOH, Water, EtOAc) Sol_Check->Sol_Standard Glove_Lam Use Silver Shield / Laminate Gloves Sol_Aggressive->Glove_Lam Glove_Nit Use Standard Nitrile Gloves Sol_Standard->Glove_Nit

Caption: Decision matrix for selecting glove material and eye protection based on physical state and solvent carrier.

Diagram 2: The "Cradle-to-Grave" Operational Workflow

A self-validating loop to ensure containment from storage to disposal.

Operational_Workflow Storage 1. Storage (Cool, Dry, Dark) Transfer 2. Transfer to Hood (Closed Secondary Container) Storage->Transfer Weighing 3. Weighing (Static Control + Damp Wipe) Transfer->Weighing Don PPE Reaction 4. Reaction Setup (Sash Down) Weighing->Reaction Dissolve Reaction->Weighing Recalculate if Yield Low Decon 5. Decontamination (Solvent Wipe -> Soap/Water) Reaction->Decon Complete Waste 6. Disposal (Tag: Sensitizer) Decon->Waste

Caption: Operational lifecycle emphasizing containment during transfer and static control during weighing.

Emergency Response Protocols

In case of Exposure:

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it may increase the solubility and absorption of the thiophene moiety.

    • Observation: Monitor for redness or sensitization (rash) for 24 hours.

  • Eye Contact:

    • Flush for 15 minutes. Seek medical attention immediately (structural analogs are Category 2A Irritants).

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (solvent or water) to dampen, then scoop into a waste jar.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine. [Link](General reference for pyrazole class hazards).

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
© Copyright 2026 BenchChem. All Rights Reserved.